Fluralaner
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2F6N3O3/c1-11-4-12(2-3-16(11)19(35)31-9-18(34)32-10-21(25,26)27)17-8-20(36-33-17,22(28,29)30)13-5-14(23)7-15(24)6-13/h2-7H,8-10H2,1H3,(H,31,35)(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBZKOGAMRTSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2F6N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235581 | |
| Record name | Fluralaner | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864731-61-3 | |
| Record name | Fluralaner | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864731-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluralaner [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864731613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluralaner | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11414 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluralaner | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methyl-N-(2-oxo-2-((2,2,2- trifluoroethyl)amino)ethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLURALANER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSH8393RM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Discovery and development history of isoxazoline insecticides
An In-depth Technical Guide to the Discovery and Development of Isoxazoline Insecticides
Introduction
The isoxazoline class of insecticides and acaricides represents a major breakthrough in pest control, emerging in the 21st century as a critical tool for both veterinary and agricultural applications.[1] These synthetic compounds are characterized by a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. Their prominence stems from a novel mode of action that is highly effective against a broad spectrum of ectoparasites, including fleas, ticks, and mites, as well as various agricultural pests.[2][3] A key feature of isoxazolines is their distinct target site, which circumvents cross-resistance issues with many older classes of insecticides, making them invaluable for resistance management programs.[3][4][5]
Discovery and Historical Development
The journey of isoxazoline insecticides began around the year 2000 with pioneering research conducted by scientists at Nissan Chemical Industries.[6][7] The initial discovery is sometimes described as fortuitous, potentially arising from investigations into the chemical class of diamide insecticides.[7] This research led to the identification of a lead isoxazoline compound, paving the way for the development of an entirely new class of potent parasiticides.[6]
The discovery generated significant interest from major agrochemical and animal health companies. This led to extensive research and the filing of numerous patents. The first isoxazoline products for veterinary use, afoxolaner (NexGard) and fluralaner (Bravecto), were launched in 2013-2014, followed by sarolaner (Simparica) in 2015 and lotilaner (Credelio) in 2017.[6] These products, formulated as oral chewables or topical solutions, offered unprecedented long-lasting efficacy against fleas and ticks on companion animals. Subsequently, the class was developed for agricultural use with compounds like fluxametamide and isocycloseram (also known as Plinazolin).[4][7][8]
Mechanism of Action
Isoxazolines exert their parasiticidal effects by acting as potent non-competitive antagonists of ligand-gated chloride channels.[2][9] Their primary molecular targets are the γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and, to a lesser extent, the glutamate-gated chloride channels (GluCls) in the nervous systems of invertebrates.[8][9][10]
By binding to a unique site on these receptors, isoxazolines block the influx of chloride ions into postsynaptic neurons.[2][7][11] This inhibition prevents the hyperpolarization of the neuronal membrane, disrupting normal nerve signal transmission and leading to uncontrolled neuronal activity, hyperexcitation, paralysis, and ultimately the death of the parasite.[7][10][12]
This mechanism is distinct from that of other GABA receptor antagonists like fiproles and cyclodienes.[13] This unique binding site means that isoxazolines are effective against pest populations that have developed resistance to these older insecticides.[5][13] Due to this novel mode of action, the Insecticide Resistance Action Committee (IRAC) has classified isoxazolines in their own group, Group 30: GABA-gated chloride channel allosteric modulators.[5][13] A crucial advantage of this class is its high selectivity for invertebrate nerve and muscle cells over their mammalian counterparts, which contributes to their excellent safety profile for treated animals.[2][4][10][12]
Data Presentation
Table 1: Key Commercial Isoxazoline Insecticides
| Compound Name | Representative Trade Name(s) | Year of First Market Introduction | Primary Application |
| Afoxolaner | NexGard | 2014 | Veterinary (Dogs)[6] |
| This compound | Bravecto | 2014 | Veterinary (Dogs, Cats)[6] |
| Sarolaner | Simparica | 2015 | Veterinary (Dogs)[6] |
| Lotilaner | Credelio, Xdemvy | 2017 | Veterinary (Dogs, Cats), Human[6][8] |
| Isocycloseram | Plinazolin, Verdavis | ~2023 | Agricultural[7] |
| Fluxametamide | - | - | Agricultural[8] |
Table 2: Efficacy Data of Selected Isoxazolines Against Various Pests
| Compound | Pest Species | Efficacy (LC₅₀) | Reference |
| This compound | Plutella xylostella (Diamondback Moth) | 0.022 µ g/adult (LD₅₀, bee toxicity) | [14] |
| Fluxametamide | Plutella xylostella | 0.593 mg/L | [14] |
| Isocycloseram | Blattella germanica (German Cockroach) | 5-15 ng/insect (LD₅₀) | [11] |
| Compound 32 (Novel) | Plutella xylostella | 0.26 mg/L | [3] |
| Compound D36 (Novel) | Plutella xylostella | 0.025 mg/L | [4] |
| Compound D36 (Novel) | Spodoptera frugiperda (Fall Armyworm) | 0.934 mg/L | [4] |
| Compound E3 (Novel) | Plutella xylostella | 0.19 mg/L | [15] |
| Compound E3 (Novel) | Pyrausta nubilalis (European Corn Borer) | 0.182 mg/L | [15] |
| Compound 10o (Novel) | Mythimna separata (Oriental Armyworm) | 5.23 µg/mL | [16] |
| Compound 10o (Novel) | Aedes aegypti (Yellow Fever Mosquito) | 0.35 µg/mL | [16] |
Table 3: Pharmacokinetic Properties of Veterinary Isoxazolines in Dogs
| Compound | Bioavailability (%) | Elimination Half-life (T₁/₂) | Reference |
| Afoxolaner | 74% | ~14 days | [12] |
| Sarolaner | >85% | 11-12 days | [12] |
| This compound | - | ~12-15 days | [12] (Safety margin data) |
Experimental Protocols
Synthesis: 1,3-Dipolar Cycloaddition
The most common strategy for synthesizing the isoxazoline core structure is the 1,3-dipolar cycloaddition reaction.[6][17][18] This method offers a highly efficient and regioselective pathway to the desired 5-membered heterocycle.
General Methodology:
-
Nitrile Oxide Generation: A substituted nitrile oxide is generated in situ from a precursor, typically an aldoxime, via oxidation or from a hydroximoyl halide through dehydrohalogenation with a base. For example, a substituted benzaldoxime can be treated with a chlorinating agent like N-chlorosuccinimide (NCS).[19]
-
Cycloaddition: The generated nitrile oxide, which acts as the 1,3-dipole, is immediately reacted with a dipolarophile, which is a substituted alkene.
-
Reaction Conditions: The reaction is typically carried out in an appropriate organic solvent at room temperature or with gentle heating.
-
Purification: The resulting isoxazoline derivative is isolated and purified using standard techniques such as column chromatography.
Bioassay: Insecticidal Activity Against Plutella xylostella
The leaf-dip bioassay is a standard method for evaluating the efficacy of insecticides against leaf-eating pests.[19]
Methodology:
-
Compound Preparation: The synthesized isoxazoline compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. This stock is then diluted with water containing a surfactant (e.g., 0.05% Tween-80) to create a series of test concentrations.
-
Leaf Treatment: Fresh cabbage discs (or other suitable host plant leaves) are dipped into the prepared test solutions for approximately 30 seconds. Control discs are dipped in the solvent-surfactant solution without the test compound.
-
Drying: The treated discs are allowed to air dry completely.
-
Exposure: The dried discs are placed individually into petri dishes lined with filter paper. A set number (e.g., 10) of second- or third-instar larvae of P. xylostella are carefully transferred onto each disc.
-
Incubation: The petri dishes are maintained under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: Larval mortality is recorded at specified time points, typically after 48 hours. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the LC₅₀ (median lethal concentration) value for each compound.
Target Site Interaction: Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the binding site of a target protein (receptor). This method was used to preliminarily verify the mode of action of novel isoxazoline candidates.[3][15][16]
Methodology:
-
Receptor Preparation: A three-dimensional structure of the target protein (e.g., the insect GABA receptor) is obtained, often through homology modeling if an experimental structure is unavailable. The structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.
-
Ligand Preparation: The 3D structures of the isoxazoline compounds are generated and their energy is minimized to obtain a stable conformation.
-
Docking Simulation: A docking algorithm is used to systematically place the ligand into the defined binding site of the receptor in various orientations and conformations.
-
Scoring and Analysis: Each resulting pose is assigned a score based on a scoring function that estimates the binding affinity. The poses with the best scores are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and receptor residues, providing insight into the binding mode.
Conclusion
The discovery and rapid development of isoxazoline insecticides have fundamentally changed the landscape of ectoparasite control in veterinary medicine and provided a valuable new tool for managing agricultural pests. Their novel mechanism of action, targeting invertebrate GABA- and glutamate-gated chloride channels, offers high efficacy and a solution to resistance against older insecticide classes. The commercial success of compounds like this compound and afoxolaner has spurred continuous research. Current efforts focus on designing next-generation isoxazolines with optimized properties, such as improved insecticidal spectrum and enhanced safety profiles for non-target organisms, particularly vital pollinators like bees.[14][19] The isoxazoline class stands as a testament to innovative chemical design in the ongoing effort to protect animal health and ensure global food security.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. History and functioning of Plinazolin (isocycloseram) - Revista Cultivar [revistacultivar.com]
- 8. Isoxazoline - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]
- 11. Efficacy and utility of isocycloseram a novel isoxazoline insecticide against urban pests and public health disease vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoxazoline Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 13. The mode of action of isocycloseram: A novel isoxazoline insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and evaluation of novel isoxazoline derivatives containing 2-phenyloxazoline moieties as potential insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and insecticidal activity of novel Isoxazoline Acylhydrazone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery, development, chemical diversity and design of isoxazoline-based insecticides [ouci.dntb.gov.ua]
- 18. Discovery, development, chemical diversity and design of isoxazoline-based insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Fluralaner's binding affinity to glutamate-gated chloride channels
An In-depth Technical Guide to Fluralaner's Binding Affinity with Glutamate-Gated Chloride Channels
Introduction
This compound is a potent, long-acting systemic insecticide and acaricide belonging to the isoxazoline class of compounds.[1][2] Its primary mechanism of action involves the antagonism of ligand-gated chloride channels, leading to uncontrolled neuronal activity, paralysis, and eventual death of the target arthropods.[1][3] While this compound's principal target is the γ-aminobutyric acid (GABA)-gated chloride channel (GABACl), also known as the Resistant to Dieldrin (RDL) receptor, it also exhibits significant, albeit less potent, inhibitory activity on L-glutamate-gated chloride channels (GluCls).[4][5][6] This guide provides a detailed examination of this compound's binding affinity to GluCls, summarizing quantitative data, outlining experimental protocols, and illustrating key pathways and workflows.
The Molecular Target: Glutamate-Gated Chloride Channels (GluCls)
In invertebrates, GluCls are pentameric ligand-gated ion channels that play a crucial role in inhibitory neurotransmission.[7] Upon binding with the neurotransmitter L-glutamate, these channels open, allowing an influx of chloride ions (Cl⁻) into the neuron.[7] This influx leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential and thus inhibiting nerve impulses.[7] This mechanism is fundamental for maintaining proper neuronal function in arthropods.[7]
This compound's Mechanism of Action on GluCls
This compound acts as a non-competitive antagonist of GluCls.[6] This means it does not compete with glutamate for the same binding site. Instead, it binds to a distinct allosteric site located within the transmembrane domain of the channel pore. This binding event physically obstructs the channel, preventing the flow of chloride ions even when glutamate is bound to the receptor. The failure of inhibitory signaling results in persistent neuronal excitation, leading to paralysis and death of the arthropod.[8]
Quantitative Binding Affinity Data
This compound demonstrates nanomolar inhibitory activity on arthropod GluCls, although its potency is significantly higher for GABACls. The selectivity for GABACls over GluCls confirms that GABACl is the primary target for this parasiticide.[5][9]
| Species | Receptor | Assay Type | Measured Affinity (IC₅₀) | Selectivity Note | Reference |
| Rhipicephalus microplus (Cattle Tick) | GluCl | Membrane Potential Fluorescence Dye | 82.5 nM | 52-fold less sensitive than R. microplus GABACl (RDL). | [4][5] |
| Musca domestica (Housefly) | GluCl | Two-Electrode Voltage Clamp | Not specified | 15-fold less sensitive than M. domestica GABACl (RDL). | [4] |
Experimental Protocols
The quantitative assessment of this compound's binding affinity to GluCls relies on sophisticated molecular and electrophysiological techniques. The two primary methods are detailed below.
Heterologous Expression and Two-Electrode Voltage Clamp (TEVC)
This method allows for the direct measurement of ion channel function and its inhibition by a test compound. It is considered a gold-standard technique for characterizing ligand-gated ion channels.
Detailed Methodology:
-
Gene Identification and Cloning: The full-length cDNA sequence encoding the GluCl subunit is identified and isolated from the target arthropod species (e.g., Rhipicephalus microplus).[5]
-
cRNA Synthesis: The cloned cDNA is transcribed in vitro to produce complementary RNA (cRNA).
-
Expression in Xenopus laevis Oocytes: The synthesized cRNA is microinjected into Xenopus laevis oocytes. The oocytes' cellular machinery translates the cRNA, expressing functional GluCl receptors on their plasma membrane.[5]
-
Electrophysiological Recording (TEVC): After an incubation period (2-4 days), an oocyte is placed in a recording chamber. Two microelectrodes are inserted to clamp the membrane potential at a set voltage (e.g., -60 mV).
-
Compound Application: A solution containing L-glutamate is applied to the oocyte, activating the GluCls and inducing an inward chloride current, which is measured by the TEVC setup.
-
Inhibition Assay: To determine the inhibitory concentration (IC₅₀), oocytes are pre-incubated with varying concentrations of this compound before being exposed to glutamate. The reduction in the glutamate-induced current is measured.
-
Data Analysis: The concentration-response data are fitted to a logistical equation to calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the glutamate-induced current.
Stable Cell Line and Membrane Potential Fluorescence Dye Assay
This high-throughput method uses a fluorescent dye that is sensitive to changes in cell membrane potential to measure the activity of ion channels in a population of cells.
Detailed Methodology:
-
Stable Cell Line Generation: A mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) cells, is transfected with a plasmid containing the cDNA for the arthropod GluCl. Clonal cell lines that stably express the receptor are selected.[5]
-
Cell Culture and Plating: The stable cell line is cultured and plated into multi-well plates (e.g., 96- or 384-well).
-
Dye Loading: The cells are loaded with a membrane potential-sensitive fluorescent dye.
-
Compound Incubation: The cells are pre-incubated with various concentrations of this compound.
-
Activation and Measurement: An automated liquid handler adds a glutamate solution to the wells, activating the GluCls. The resulting chloride influx changes the membrane potential, which in turn alters the fluorescence intensity of the dye. This change is read by a specialized plate reader.
-
Data Analysis: The fluorescence signal is normalized, and the inhibition of the glutamate-induced signal by this compound is used to generate a concentration-response curve and calculate the IC₅₀.
Target Selectivity
The success and safety of this compound as a veterinary drug hinge on its high selectivity for invertebrate ion channels over their mammalian counterparts.[1][10] this compound has a significantly lower binding affinity for vertebrate GABA and glycine receptors, contributing to its wide safety margin in mammals.[1] Within invertebrates, this compound consistently shows a higher potency for GABA-gated chloride channels (RDL) than for glutamate-gated chloride channels, establishing the former as its primary pharmacological target.[4][5]
Conclusion
This compound is a potent antagonist of invertebrate glutamate-gated chloride channels, contributing to its broad-spectrum ectoparasiticidal activity. While GluCls are a definitive target, quantitative data consistently show that this compound's binding affinity is substantially higher for GABA-gated chloride channels, which are considered its primary target. The methodologies of TEVC and fluorescence-based assays have been pivotal in elucidating these binding characteristics. The compound's remarkable selectivity for arthropod channels over mammalian homologs is the cornerstone of its clinical safety and efficacy. This detailed understanding of its interaction with GluCls is vital for ongoing research in insecticide development and resistance management.
References
- 1. Suspected neurological toxicity after oral application of this compound (Bravecto®) in a Kooikerhondje dog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the effect of an ion channel inhibitor “this compound” on Echinococcus granulosus protoscolices and metacestode layers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The novel isoxazoline ectoparasiticide this compound: selective inhibition of arthropod γ-aminobutyric acid- and L-glutamate-gated chloride channels and insecticidal/acaricidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 8. A systematic review of this compound as a treatment for ectoparasitic infections in mammalian species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative pharmacokinetics of this compound in dogs and cats following single topical or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
Stereoisomerism and enantiomeric forms of Fluralaner
An In-depth Technical Guide to the Stereoisomerism and Enantiomeric Forms of Fluralaner
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a potent isoxazoline-class insecticide and acaricide, is a chiral molecule that exists as a racemic mixture of two enantiomers: S-(+)-fluralaner and R-(-)-fluralaner. This technical guide provides a comprehensive overview of the stereoisomerism of this compound, detailing the distinct physicochemical, pharmacokinetic, and pharmacodynamic properties of its enantiomeric forms. The significantly higher bioactivity of the S-(+)-enantiomer is highlighted, along with the experimental methodologies used for enantioselective separation and analysis. This document serves as a critical resource for researchers and professionals involved in the development and assessment of isoxazoline parasiticides.
Introduction to the Stereoisomerism of this compound
This compound possesses a single chiral center at the C5 position of the isoxazoline ring, leading to the existence of two non-superimposable mirror-image isomers, known as enantiomers.[1][2][3] The commercially available form of this compound is a racemic mixture, containing equal proportions of the S-(+)-fluralaner and R-(-)-fluralaner enantiomers.[4][5] However, extensive research has demonstrated that the two enantiomers exhibit significant differences in their biological activity, with the S-enantiomer being the primary contributor to the insecticidal and acaricidal efficacy of the compound.[6][7] This disparity in bioactivity underscores the importance of understanding the stereochemistry of this compound for optimizing its therapeutic use and assessing its environmental impact.
Physicochemical and Pharmacological Properties of this compound Enantiomers
The distinct three-dimensional arrangement of the enantiomers of this compound leads to differences in their interaction with chiral biological targets, such as receptors and enzymes. This results in variations in their pharmacodynamic and pharmacokinetic profiles.
Pharmacodynamics: Enantiomer-Specific Bioactivity
The primary mode of action of this compound is the antagonism of GABA (γ-aminobutyric acid)-gated and L-glutamate-gated chloride channels in the nervous system of arthropods.[8][9] This leads to hyperexcitation and subsequent paralysis and death of the target parasites.[10] Molecular docking studies have revealed that the S-(+)-enantiomer of this compound exhibits a significantly higher binding affinity for the GABA receptor compared to the R-(-)-enantiomer.[6][7] This is attributed to a lower binding energy for the S-enantiomer.[6][7]
The enhanced binding of the S-enantiomer translates to a markedly higher insecticidal and acaricidal potency. In-vitro and in-vivo studies have consistently demonstrated that S-(+)-fluralaner is the more active isomer.
| Property | S-(+)-Fluralaner | R-(-)-Fluralaner | Reference |
| Bioactivity vs. Chilo suppressalis | 33-39 times more active | Less active | [6] |
| Bioactivity vs. Laodelphax striatellus | 33-39 times more active | Less active | [6] |
| Binding Energy to GABA Receptor | -6.90 kcal/mol | Higher than S-enantiomer | [6][7] |
Pharmacokinetics: Enantioselective Metabolism
While comprehensive pharmacokinetic data for the individual enantiomers in target animal species is limited, in-vitro studies using rat liver microsomes have indicated enantioselective metabolism.[6][7] The R-(-)-enantiomer of this compound was found to be preferentially metabolized.[6][7] This suggests that the R-enantiomer may be cleared more rapidly from the body than the more active S-enantiomer.
| Parameter | Observation | Reference |
| Metabolism in Rat Liver Microsomes | R-fluralaner is preferentially metabolized. | [6][7] |
| Enantiomer Fraction Values | 0.43 to 0.49 | [6][7] |
The pharmacokinetic properties of racemic this compound have been studied in several species, demonstrating a long half-life and prolonged activity.[8][11][12][13][14]
| Species | Administration Route | Half-life | Mean Residence Time | Reference |
| Dogs | Oral | 12-15 days | 15-20 days | [8][11][12] |
| Dogs | Intravenous | 12-15 days | 15-20 days | [8][11][12] |
| Cats | Topical | >12 weeks | Not specified | [14] |
| Hens | Intravenous/Transdermal | Long persistence | Not specified | [15] |
Experimental Protocols
The separation and analysis of this compound enantiomers are crucial for research and quality control. High-performance liquid chromatography (HPLC) is the primary technique employed for this purpose.
Enantioselective High-Performance Liquid Chromatography (HPLC)
A robust HPLC method for the separation and quantification of this compound enantiomers has been established.[5][16]
-
Chromatographic System: High-Performance Liquid Chromatograph (e.g., SHIMADZU LC-20AT).[16]
-
Chiral Stationary Phase: Amylose-tris(3,5-dimethylphenyl carbamate) bonded silica gel column (e.g., Daicel CHIRALPAK AD-H, 4.6mm × 250mm, 5μm).[5][16]
-
Mobile Phase: A mixture of n-hexane and ethanol. A common ratio is 60:40 (v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: Room temperature.[5]
-
Sample Preparation: this compound racemate is dissolved in an appropriate solvent, typically the mobile phase, to a known concentration.
This method has been shown to achieve excellent separation of the enantiomers, with a high degree of resolution.[16]
Visualizations
Signaling Pathway: this compound Interaction with GABA Receptor
Caption: Interaction of this compound enantiomers with the GABA receptor.
Experimental Workflow: Enantioselective HPLC Analysis
Caption: Workflow for the enantioselective analysis of this compound by HPLC.
Logical Relationship: Enantiomers and Biological Effects
Caption: Relationship between this compound enantiomers and their biological activity.
Toxicology and Safety
This compound is generally well-tolerated in target animals at recommended doses.[9] The selectivity of this compound for insect neurons over mammalian neurons contributes to its safety profile.[9] However, as with other isoxazoline-class drugs, neurological adverse reactions such as tremors, ataxia, and seizures have been reported in some dogs.[9][18][19] There is currently a lack of publicly available data on the specific toxicological profiles of the individual enantiomers. Further research is warranted to determine if the observed adverse effects are associated with one or both enantiomers.
Synthesis and Manufacturing
Conclusion
The stereoisomerism of this compound is a critical factor influencing its efficacy as an insecticide and acaricide. The S-(+)-enantiomer is the primary active component, exhibiting significantly greater potency than the R-(-)-enantiomer due to its higher binding affinity for the GABA receptor in arthropods. The preferential metabolism of the R-(-)-enantiomer further highlights the distinct biological fate of the two isomers. The established HPLC methods for enantioselective analysis are essential for quality control and further research into the properties of the individual enantiomers. Future research should focus on elucidating the specific pharmacokinetic and toxicological profiles of the S-(+)- and R-(-)-enantiomers to further optimize the therapeutic use of this compound and ensure its safety. The development of enantioselective synthetic routes could also offer significant advantages in manufacturing and product formulation.
References
- 1. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound [sitem.herts.ac.uk]
- 5. Ratio of enantiomer in this compound by HPLC [ywfx.nifdc.org.cn]
- 6. Enantioselective Detection, Bioactivity, and Metabolism of the Novel Chiral Insecticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacokinetics of this compound in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of this compound in dogs following a single oral or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Comparative pharmacokinetics of this compound in dogs and cats following single topical or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of intravenously and trans-dermally administered this compound in healthy laying shaver hens: this compound in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Method for separating and detecting isomers in this compound racemate - Eureka | Patsnap [eureka.patsnap.com]
- 17. irjpms.com [irjpms.com]
- 18. Suspected neurological toxicity after oral application of this compound (Bravecto®) in a Kooikerhondje dog | Semantic Scholar [semanticscholar.org]
- 19. msd-animal-health.com [msd-animal-health.com]
- 20. Page loading... [guidechem.com]
- 21. nbinno.com [nbinno.com]
Fluralaner's Mechanism of Action on Arthropod Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluralaner, a member of the isoxazoline class of parasiticides, exhibits potent insecticidal and acaricidal activity by acting as a non-competitive antagonist of arthropod ligand-gated chloride channels. This technical guide provides an in-depth review of this compound's mode of action on the nervous system of arthropods, with a primary focus on its interaction with γ-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels (GluCls). Detailed experimental methodologies, quantitative data on its potency, and visual representations of the signaling pathways and experimental workflows are presented to offer a comprehensive resource for researchers and professionals in the field.
Introduction
This compound is a systemic insecticide and acaricide widely used in veterinary medicine for the control of fleas and ticks on companion animals.[1] Its efficacy stems from its ability to potently and selectively disrupt neurotransmission in arthropods.[2][3] The primary targets of this compound are the ligand-gated chloride channels, specifically the GABA receptors (GABARs) and to a lesser extent, the glutamate-gated chloride channels (GluCls).[1][2][4] By blocking these inhibitory channels, this compound induces hyperexcitation of the arthropod nervous system, leading to paralysis and death.[2][5] This document synthesizes the current understanding of this compound's molecular interactions with these channels, the experimental evidence supporting this mechanism, and the quantitative measures of its activity.
Molecular Mechanism of Action
This compound acts as a negative allosteric modulator of arthropod GABARs and GluCls.[6][7] This means it binds to a site on the receptor different from the endogenous ligand (GABA or glutamate) and reduces the channel's ability to open and allow chloride ion influx.
Primary Target: GABA-Gated Chloride Channels
The principal target of this compound is the ionotropic GABA receptor, a pentameric protein that forms a chloride-permeable channel. In arthropods, a key subunit of this receptor is the "Resistance to Dieldrin" (RDL) subunit.[8] this compound acts as a potent antagonist of these channels.[7]
The binding site for this compound is located within the transmembrane domain of the GABA receptor, at the interface between subunits.[6][9] Studies involving site-directed mutagenesis and homology modeling have identified several key amino acid residues in the transmembrane segments M1, M2, and M3 of the RDL subunit that are crucial for this compound's antagonistic activity.[6] Specifically, residues such as Q-26' in M1, N19' in M2, and G36' and F39' in M3 have been shown to play a significant role.[6]
The binding of this compound to this site stabilizes the closed state of the channel, even when GABA is bound to its orthosteric site.[10] This prevents the influx of chloride ions that would normally hyperpolarize the neuron and inhibit signaling. The continued firing of the neuron leads to uncontrolled nervous system activity, paralysis, and ultimately the death of the arthropod.[5]
dot
Caption: this compound's disruption of GABAergic signaling.
Secondary Target: Glutamate-Gated Chloride Channels
This compound also exhibits antagonistic activity on GluCls in arthropods, although generally with lower potency compared to its effect on GABARs.[2][4][11] Similar to GABARs, GluCls are inhibitory ligand-gated chloride channels.[12][13] The binding of glutamate to these channels allows chloride influx, leading to hyperpolarization of the neuronal or muscle cell membrane.[12] By blocking these channels, this compound contributes to the overall hyperexcitatory effect. The dual action on both GABA and glutamate systems enhances its effectiveness as a parasiticide.
Experimental Protocols
The primary experimental technique used to characterize the mode of action of this compound is the two-electrode voltage-clamp (TEVC) electrophysiology assay using Xenopus laevis oocytes.[5][6]
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
Objective: To measure the effect of this compound on the function of specific ligand-gated ion channels expressed in a controlled system.
Methodology:
-
Preparation of Oocytes: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific arthropod receptor subunits to be studied (e.g., the RDL subunit of the GABA receptor). The oocytes are then incubated for several days to allow for the expression and assembly of functional receptors on the oocyte membrane.
-
Electrophysiological Recording:
-
An oocyte expressing the target receptors is placed in a recording chamber and continuously perfused with a saline solution.
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential (voltage electrode) and one to inject current (current electrode).
-
The membrane potential is "clamped" at a specific holding potential (e.g., -80 mV) by the voltage-clamp amplifier.
-
The endogenous ligand (e.g., GABA) is applied to the oocyte, which activates the expressed receptors and elicits an inward chloride current. This current is measured by the amplifier.
-
-
Compound Application:
-
To determine the effect of this compound, the oocyte is pre-incubated with or co-applied with a known concentration of this compound before the application of the ligand.
-
The change in the ligand-gated current in the presence of this compound is recorded.
-
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the peak current amplitude. Dose-response curves are generated by testing a range of this compound concentrations to calculate the half-maximal inhibitory concentration (IC₅₀).
dot
Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) assay.
Quantitative Data Summary
The potency of this compound varies across different arthropod species and receptor subtypes. The following tables summarize key quantitative data from electrophysiological studies.
Table 1: Inhibitory Potency (IC₅₀) of this compound on Arthropod GABA Receptors (RDL)
| Species | Receptor Subunit | IC₅₀ (M) | Reference |
| Bactrocera dorsalis | BdRDL | 1.5 x 10⁻⁷ | [5][14] |
| Aedes aegypti | RDL | Similar to B. dorsalis | [5] |
| Chilo suppressalis | RDL | ~10-fold lower than B. dorsalis | [5] |
| Laodelphax striatellus | RDL | ~10-fold lower than B. dorsalis | [5] |
| Drosophila melanogaster | RDL | ~100-fold lower than B. dorsalis | [5] |
| Tetranychus urticae | RDL | ~100-fold lower than B. dorsalis | [5] |
| Apis mellifera | RDL | ~100-fold lower than B. dorsalis | [5] |
Table 2: Comparative Potency of this compound on GABA vs. Glutamate-Gated Chloride Channels
| Species | Receptor | This compound Potency | Reference |
| Rhipicephalus microplus | RDL vs. GluCl | ~52-fold more potent on RDL | [15] |
| Musca domestica | RDL vs. GluCl | 15-fold higher potency on RDL | [11] |
Table 3: Comparative Potency of this compound and Fipronil on Arthropod RDL Receptors
| Receptor | Potency Comparison | Reference |
| Arthropod RDLs | This compound is 5-236 fold more potent than fipronil | [15] |
Selectivity and Safety
A key advantage of this compound is its high selectivity for arthropod neurons over mammalian neurons.[2][3] This selectivity is attributed to differences in the amino acid sequences of the receptor subunits between insects and mammals, particularly at the this compound binding site.[8] Studies have shown that this compound has significantly lower affinity for mammalian GABA receptors, which contributes to its favorable safety profile in treated animals.[16] For instance, the G3'M mutation in the third transmembrane domain, which is present in vertebrate GABARs, has been shown to abolish the antagonistic action of this compound.[8]
dot
Caption: Logical flow of this compound's neurotoxic action.
Conclusion
This compound's mode of action is characterized by its potent and selective antagonism of arthropod GABA-gated and glutamate-gated chloride channels. By binding to a unique allosteric site on these receptors, it effectively blocks inhibitory neurotransmission, leading to fatal hyperexcitation in target pests. The detailed understanding of its molecular interactions, supported by robust electrophysiological data, provides a solid foundation for its continued use in veterinary medicine and for the development of new, highly selective insecticides. The experimental protocols outlined in this guide serve as a reference for future research into the mechanisms of action of novel parasiticides.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The speed of kill of this compound (Bravecto™) against Ixodes ricinus ticks on dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the effect of an ion channel inhibitor “this compound” on Echinococcus granulosus protoscolices and metacestode layers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effect of this compound on GABA Receptor Subunit RDL of Bactrocera dorsalis [mdpi.com]
- 6. Mechanisms of this compound antagonism of GABA receptors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. G3’MTMD3 in the insect GABA receptor subunit, RDL, confers resistance to broflanilide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. State-dependent inhibition of GABA receptor channels by the ectoparasiticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 13. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory Effect of this compound on GABA Receptor Subunit RDL of Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Fluralaner in Ectoparasites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluralaner is a potent, systemically administered insecticide and acaricide belonging to the isoxazoline class of compounds.[1][2] Marketed under trade names such as Bravecto® and Exzolt®, it provides long-lasting efficacy against a broad spectrum of ectoparasites, including fleas, ticks, and mites, in companion animals and livestock.[1][3][4][5] Its mechanism of action confers a high degree of selectivity for invertebrates, making it a valuable tool in veterinary medicine. This guide provides a detailed examination of the molecular targets of this compound, its mechanism of inhibition, quantitative potency, and the experimental protocols used to elucidate its function.
Primary Molecular Targets: Ligand-Gated Chloride Channels
The primary molecular targets of this compound in ectoparasites are specific types of ligand-gated ion channels in the peripheral and central nervous systems.[6] this compound is a potent antagonist of two main types of invertebrate-specific Cys-loop ligand-gated chloride channels:
-
γ-Aminobutyric Acid (GABA)-Gated Chloride Channels (GABACls) : These channels, particularly those containing the Resistant to Dieldrin (RDL) subunit, are the principal target.[7][8][9] In insects, GABA is a major inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion (Cl⁻) channel, leading to hyperpolarization of the neuron and inhibition of nerve impulses.[9][10] By blocking these channels, this compound prevents this inhibitory signal.
-
L-Glutamate-Gated Chloride Channels (GluCls) : These channels are also crucial inhibitory receptors in the invertebrate nervous system but are absent in mammals.[1][11][12] Glutamate, typically an excitatory neurotransmitter in vertebrates, can be inhibitory in invertebrates when it activates GluCls, causing an influx of chloride ions.[13] this compound's antagonism of GluCls provides a secondary, but significant, mechanism contributing to its efficacy and selective toxicity.[2][11]
Mechanism of Action: Allosteric Modulation
This compound does not compete with the endogenous ligands (GABA or glutamate) at their binding sites. Instead, it acts as a non-competitive antagonist or allosteric modulator .[14] It binds to a distinct site within the transmembrane domain of the receptor, causing a conformational change that prevents the channel from opening, thereby inhibiting the influx of chloride ions.[10][14]
This blockade of inhibitory signaling leads to uncontrolled neuronal activity, hyperexcitation, paralysis, and ultimately, the death of the ectoparasite.[2][6]
Below is a diagram illustrating the inhibitory signaling pathway targeted by this compound.
Binding Site and State-Dependent Inhibition
Research indicates that this compound's binding site is located at the interface between adjacent subunits within the transmembrane (TM) region of the receptor, specifically involving the M1 and M3 helices.[15] Site-directed mutagenesis studies on housefly (Musca domestica) GABA receptors have identified key amino acid residues in the M1, M2, and M3 segments that are critical for this compound's antagonistic activity.[14] For example, mutations in conserved external amino acid residues, such as N316L in the M2 region, can render the receptor almost insensitive to this compound.[15]
Furthermore, this compound exhibits state-dependent inhibition , meaning it binds more tightly and effectively when the GABA receptor is in its activated (open) conformation.[10][16] Inhibition progresses over time with repeated applications of GABA, suggesting that this compound accesses its binding site during channel activation and locks the receptor in a non-conducting state.[10]
Quantitative Analysis of this compound Potency
The potency of this compound has been quantified using various experimental models, with results typically reported as the half-maximal inhibitory concentration (IC₅₀). This compound demonstrates exceptionally high potency against arthropod receptors, often in the nanomolar or even picomolar range, while showing significantly lower affinity for mammalian counterparts, which explains its favorable safety profile.[2][17]
| Target Receptor | Organism/System | Potency (IC₅₀) | Reference |
| GABA-Gated Chloride Channel (GABACl) | |||
| RDL Subunit | Musca domestica (Housefly) Head Membranes (EBOB binding assay) | 455 pM | [17][18] |
| RDL Subunit (MdGBCl) | Musca domestica (expressed in Xenopus oocytes) | 5.32 nM | [17] |
| RDL Subunit (AmRDL) | Apis mellifera (Honeybee) (expressed in Xenopus oocytes) | 13.59 nM | [8] |
| RDL Subunit | Bactrocera dorsalis (Oriental fruit fly) (expressed in Xenopus oocytes) | 150 nM | [7] |
| GABA Receptor | Rat Brain Membranes (EBOB binding assay) | >10,000 nM (>10 µM) | [17][18] |
| GABA-A Receptor | Rat (expressed in Xenopus oocytes) | >30,000 nM (>30 µM) | [17] |
| Glutamate-Gated Chloride Channel (GluCl) | |||
| GluCl (MdGluCl) | Musca domestica (expressed in Xenopus oocytes) | 79.9 nM | [17] |
| GluCl | Rhipicephalus microplus (Cattle tick) | 82.5 nM | [19] |
Experimental Protocols
The characterization of this compound's molecular targets relies on established neuropharmacological and molecular biology techniques.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This is the gold-standard method for studying the function of ion channels. It allows for the direct measurement of ion currents flowing through channels expressed in a heterologous system, typically Xenopus laevis oocytes.
Detailed Methodology:
-
Receptor Expression:
-
The cDNA encoding the target receptor subunit (e.g., insect RDL) is cloned into an expression vector.
-
cRNA is synthesized in vitro from the linearized plasmid DNA.
-
Xenopus laevis oocytes are harvested and defolliculated.
-
A defined amount of cRNA is microinjected into each oocyte.
-
Oocytes are incubated for 2-5 days to allow for protein expression and assembly of functional receptors on the cell membrane.[7]
-
-
Electrophysiological Recording:
-
An oocyte expressing the target receptor is placed in a recording chamber and continuously perfused with a saline buffer.
-
Two microelectrodes (one for voltage clamping, one for current recording) are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (typically -60 to -80 mV).
-
The endogenous ligand (e.g., GABA at its EC₅₀ concentration) is applied to elicit an inward chloride current.
-
Once a stable baseline response is established, this compound is co-applied with the agonist at varying concentrations.
-
The degree of inhibition of the agonist-induced current is recorded.[8]
-
-
Data Analysis:
-
The inhibitory effect of this compound is calculated as a percentage of the control agonist response.
-
Concentration-response curves are generated by plotting the percent inhibition against the logarithm of the this compound concentration.
-
The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response equation.[7]
-
The workflow for this protocol is visualized below.
Radioligand Binding Assays
Binding assays are used to determine the affinity of a compound for a receptor without measuring channel function directly. These are typically competitive binding assays where this compound competes with a known radiolabeled channel blocker.
Detailed Methodology:
-
Membrane Preparation:
-
Tissues rich in the target receptor (e.g., housefly heads) are homogenized in a suitable buffer.[17]
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended to create a membrane preparation.
-
-
Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds within the channel pore, such as [³H]EBOB (4'-ethynyl-4-n-propylbicycloorthobenzoate).[17][18]
-
Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete for binding.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through a glass fiber filter, separating the membrane-bound radioligand from the unbound.
-
The radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.
-
-
Data Analysis:
-
The specific binding at each this compound concentration is calculated.
-
Data are plotted as the percentage of specific binding versus the log of the this compound concentration.
-
The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined.[18]
-
Conclusion
This compound exerts its potent insecticidal and acaricidal effects by acting as a non-competitive antagonist of two critical invertebrate-specific ligand-gated chloride channels: GABA-gated (RDL) and L-glutamate-gated (GluCl) channels.[1][6] Its mechanism involves allosteric modulation, binding to a site within the transmembrane domain distinct from the agonist binding site, thereby locking the channel in a closed state.[10][14] This action is highly selective for arthropod receptors over their mammalian homologs, as demonstrated by quantitative data showing orders of magnitude differences in potency.[17] The elucidation of this precise molecular mechanism, verified through rigorous experimental protocols like two-electrode voltage clamp electrophysiology and radioligand binding assays, underpins its successful development as a safe and effective ectoparasiticide.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Suspected neurological toxicity after oral application of this compound (Bravecto®) in a Kooikerhondje dog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mobedco.com [mobedco.com]
- 5. This compound | VCA Animal Hospitals [vcahospitals.com]
- 6. A systematic review of this compound as a treatment for ectoparasitic infections in mammalian species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effect of this compound on GABA Receptor Subunit RDL of Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotoxicity and mode of action of this compound on honeybee Apis mellifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. State-dependent inhibition of GABA receptor channels by the ectoparasiticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 14. Mechanisms of this compound antagonism of GABA receptors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. External amino acid residues of insect GABA receptor channels dictate the action of the isoxazoline ectoparasiticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. thomassci.com [thomassci.com]
- 18. This compound | GABA Receptor | Parasite | TargetMol [targetmol.com]
- 19. researchgate.net [researchgate.net]
Fluralaner's Spectrum of Activity Against Ectoparasites: A Technical Guide
Introduction
Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline class of parasiticides.[1] It is a potent, long-acting agent utilized in veterinary medicine for the control of a wide array of ectoparasites in companion animals.[2][3] This technical guide provides an in-depth overview of this compound's spectrum of activity, supported by quantitative data from pivotal studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its parasiticidal activity by acting as a non-competitive antagonist of ligand-gated chloride channels in the nervous system of arthropods.[4][5] Specifically, it potently inhibits both γ-aminobutyric acid (GABA)-gated chloride channels (GABA-R) and L-glutamate-gated chloride channels (GluCls).[4][6][7] This dual antagonism disrupts neurotransmission, leading to uncontrolled neural activity, paralysis, and ultimately the death of the ectoparasite.[4][5] Studies have demonstrated that this compound exhibits a significantly higher binding affinity for invertebrate nerve cell receptors compared to those in mammals, which accounts for its favorable safety profile in host animals.[4][8]
Spectrum of Activity and Efficacy Data
This compound has demonstrated a broad spectrum of activity against numerous ectoparasites of veterinary importance, including fleas, ticks, and mites. The following tables summarize the quantitative efficacy of this compound against key ectoparasite species.
Table 1: Efficacy of this compound Against Fleas (Ctenocephalides felis) in Dogs
| Formulation | Efficacy (%) | Time Point | Duration of Efficacy | Citation(s) |
| Oral (Bravecto®) | >99% | Weekly | 12 weeks | [9] |
| Oral (Bravecto®) | 100% | 48 hours post-treatment and re-infestation | 4 months | [10] |
| Oral (Bravecto®) | 88% | 4 hours post-treatment | N/A | [11] |
| Oral (Bravecto®) | ≥99.4% | 8, 12, and 24 hours post-treatment | N/A | [11] |
| Oral (Bravecto®) | 98.0-100% | 8, 12, and 24 hours post-re-infestation | 12 weeks | [11] |
| Injectable (Bravecto®) | 92.2-100% | Post-treatment re-infestations | 1 year | [12] |
| Topical | 100% (with minor exceptions) | Weekly | 12 weeks | [13] |
Table 2: Efficacy of this compound Against Ticks in Dogs
| Tick Species | Formulation | Efficacy (%) | Time Point | Duration of Efficacy | Citation(s) |
| Ixodes ricinus | Oral (Bravecto®) | 89.6% | 4 hours post-treatment | N/A | [14] |
| Ixodes ricinus | Oral (Bravecto®) | 97.9% | 8 hours post-treatment | N/A | [14][15] |
| Ixodes ricinus | Oral (Bravecto®) | 100% | 12 and 24 hours post-treatment | N/A | [14][15] |
| Ixodes ricinus | Oral (Bravecto®) | ≥98.1% | 12 and 24 hours post-re-infestation | 12 weeks | [14][15] |
| Ixodes ricinus | Injectable (Bravecto®) | 94.97% | 7 days post-treatment | N/A | [16][17] |
| Ixodes ricinus | Injectable (Bravecto®) | 99.16% and 96.22% | 12 and 13 months post-treatment | 1 year | [16][17] |
| Rhipicephalus sanguineus | Topical | 95.4-100% | 30, 58, and 86 days post-treatment | 12 weeks | [18][19] |
| Rhipicephalus sanguineus | Oral | 97.3% | 24 hours post-treatment | N/A | |
| Rhipicephalus sanguineus | Oral | 100% | 28 and 56 days post-treatment | N/A | |
| Rhipicephalus sanguineus | Injectable (Bravecto®) | 94.4-100% | Post-treatment re-infestations | 1 year | [12] |
| Amblyomma americanum | Oral (Bravecto®) | >90% | 72 hours post-infestation | 8 weeks | [20] |
Table 3: Efficacy of this compound Against Mites in Dogs
| Mite Species | Formulation | Efficacy (%) | Time Point | Citation(s) |
| Demodex canis | Oral | 98.9% reduction in mite counts | Day 28 | [21][22] |
| Demodex canis | Oral | No mites recovered | Day 56 | [21][22] |
| Demodex canis | Oral | 99.7% reduction in mite counts | Day 28 | [23] |
| Demodex canis | Oral | 100% reduction in mite counts (parasitological cure) | Days 56 and 84 | [23] |
| Demodex spp. | Oral | 100% recovery | 4 weeks post-treatment | [1] |
Experimental Protocols
The following sections detail the methodologies employed in key studies to evaluate the efficacy of this compound.
Flea Efficacy (Speed of Kill) Study Protocol
This protocol is a composite of methodologies described in studies evaluating the speed of kill of oral this compound against Ctenocephalides felis.[11]
-
Animals: Purpose-bred dogs, acclimatized to the study conditions.
-
Housing: Individually housed to prevent cross-contamination.
-
Randomization: Dogs are randomly allocated to a treatment group (oral this compound) or a control group (placebo or no treatment).
-
Infestation: Each dog is infested with a specific number of unfed adult Ctenocephalides felis.
-
Treatment: The treatment group receives oral this compound at the recommended dose, while the control group receives a placebo or remains untreated.
-
Flea Counts: At predetermined time points post-treatment (e.g., 1, 2, 4, 8, 12, and 24 hours), fleas are removed from each dog and counted to determine the number of live and dead fleas.
-
Re-infestation and Sustained Efficacy: To assess the duration of activity, dogs are re-infested with fleas at regular intervals (e.g., every 4 weeks for 12 weeks). Flea counts are then performed at the same time points after each re-infestation.[11]
-
Efficacy Calculation: Efficacy is calculated for each time point by comparing the mean number of live fleas on the treated group to the mean number of live fleas on the control group.
Tick Efficacy (Speed of Kill) Study Protocol
This protocol is based on studies evaluating the speed of kill of this compound against various tick species.[14][15]
-
Animals and Housing: Similar to flea studies, dogs are individually housed and acclimatized.
-
Randomization: Dogs are randomized into treatment and control groups.
-
Pre-treatment Infestation: Two days prior to treatment, each dog is infested with a specified number of unfed adult ticks (e.g., 50 female and 10 male Ixodes ricinus).[14]
-
Treatment: On day 0, the treatment group receives a single oral dose of this compound (e.g., 25 mg/kg), while the control group remains untreated.[14]
-
Tick Counts: At various time points post-treatment (e.g., 4, 8, 12, or 24 hours), ticks are removed and counted. Ticks are categorized as live or dead, and attached or unattached.
-
Re-infestation for Persistent Efficacy: At 4, 8, and 12 weeks post-treatment, dogs are re-infested with ticks. Tick counts are then performed at specified intervals (e.g., 4, 8, 12, or 24 hours) after each re-infestation to assess the sustained speed of kill.[14][15]
-
Efficacy Calculation: The percentage of tick-killing efficacy is calculated by comparing the number of live ticks on the treated dogs to the control group.
Canine Generalized Demodicosis Efficacy Study Protocol
This protocol is a summary of methodologies used in studies assessing the efficacy of this compound for the treatment of canine generalized demodicosis caused by Demodex canis.[21][22][23]
-
Study Population: Privately-owned dogs with clinical signs of generalized demodicosis and a positive confirmation of Demodex canis mites via deep skin scrapings.[21][22]
-
Inclusion Criteria: Dogs diagnosed with generalized demodicosis, often defined as more than five affected areas or pododermatitis involving two or more feet.[1]
-
Treatment: Each dog receives a single oral dose of this compound at the commercially recommended dose (25-56 mg/kg).[21][22]
-
Assessments: Clinical and parasitological assessments are performed at baseline (Day 0) and at regular intervals post-treatment (e.g., Days 28, 56, 84, and 112).[21][22]
-
Parasitological Assessment: Deep skin scrapings are taken from multiple affected sites to determine the number of live Demodex mites.
-
Clinical Assessment: The extent and severity of skin lesions (e.g., erythema, alopecia, crusts) are evaluated and scored. Hair regrowth is also assessed.[23]
-
-
Efficacy Endpoints: The primary efficacy is based on the reduction in mean mite counts compared to pre-treatment levels. A parasitological cure is often defined as a 100% reduction in mite counts on consecutive assessments.[23] The resolution of clinical signs is also a key endpoint.
Conclusion
This compound exhibits a broad and potent spectrum of activity against a variety of clinically significant ectoparasites in dogs. Its rapid onset of action and extended duration of efficacy for both fleas and ticks make it a valuable tool in the prevention of vector-borne diseases and the management of flea allergy dermatitis.[14][24] Furthermore, its high efficacy in treating challenging conditions such as generalized demodicosis underscores its therapeutic importance.[1][21][22] The consistent results across numerous studies, employing rigorous experimental protocols, solidify the position of this compound as a key ectoparasiticide in veterinary medicine.
References
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. A systematic review of this compound as a treatment for ectoparasitic infections in mammalian species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized, blinded, controlled USA field study to assess the use of this compound tablets in controlling canine flea infestations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suspected neurological toxicity after oral application of this compound (Bravecto®) in a Kooikerhondje dog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of this compound flavored chews (Bravecto®) administered to dogs against the adult cat flea, Ctenocephalides felis felis and egg production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Onset of activity of this compound (BRAVECTO™) against Ctenocephalides felis on dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A single treatment with a this compound injectable suspension (Bravecto® injectable) provides 1-year efficacy against Rhipicephalus sanguineus sensu lato and Ctenocephalides felis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The speed of kill of this compound (Bravecto™) against Ixodes ricinus ticks on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound injectable suspension (Bravecto® injectable) for dogs remains effective against Ixodes ricinus infestations for one-year - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy of this compound spot-on solution against induced infestations with Rhipicephalus sanguineus on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. Comparative speed of kill of sarolaner (Simparica™ Chewables) and this compound (Bravecto®) against induced infestations of Amblyomma americanum on dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy of oral this compound for the treatment of canine generalized demodicosis: a molecular-level confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficacy of oral this compound for the treatment of canine generalized demodicosis: a molecular-level confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound 5.46% (w/w) flavored chewable tablet (Bravecto® 1-Month) is effective for treatment of canine generalized demodicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A randomized, blinded, controlled and multi-centered field study comparing the efficacy and safety of Bravecto (this compound) against Frontline (fipronil) in flea- and tick-infested dogs | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Initial Reports on the Insecticidal and Acaricidal Activity of Fluralaner: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial scientific reports that characterized the insecticidal and acaricidal properties of Fluralaner. As a member of the novel isoxazoline class of parasiticides, this compound's discovery marked a significant advancement in ectoparasite control. This document synthesizes the foundational data on its mechanism of action, efficacy, and the experimental protocols used in its early evaluation.
Executive Summary
This compound is a potent systemic insecticide and acaricide that acts as a non-competitive antagonist of arthropod γ-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels (GABACls and GluCls).[1][2][3] This dual antagonism disrupts neurotransmission, leading to hyperexcitation, paralysis, and death of the target parasite.[3][4] Initial studies demonstrated its high selectivity for arthropod receptors over mammalian counterparts, establishing a favorable safety profile.[1][2] The compound exhibits potent and rapid activity against a broad spectrum of ectoparasites, including fleas, ticks, and mites, with a noteworthy extended period of efficacy following a single administration.[5][6][7]
Mechanism of Action: Dual Antagonism of Ligand-Gated Chloride Channels
The primary molecular target of this compound is the arthropod nervous system. It exerts its effect by potently inhibiting both GABA-gated chloride channels (specifically the RDL subunit) and, to a lesser extent, L-glutamate-gated chloride channels.[1][8][9]
-
GABA-Gated Chloride Channels (GABACls): In arthropods, GABA is a major inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion (Cl-) channel, causing an influx of chloride that hyperpolarizes the neuron, making it less likely to fire. This compound binds to a site within the channel pore, blocking the influx of chloride ions.[3] This antagonism prevents the inhibitory signal, leading to uncontrolled neuronal stimulation, paralysis, and death of the arthropod.[3][4]
-
L-Glutamate-Gated Chloride Channels (GluCls): Similarly, GluCls are inhibitory neurotransmitter receptors found in invertebrate nerve and muscle cells. This compound also antagonizes these channels, contributing to its broad-spectrum activity.[1][9]
Initial comparative studies on cloned tick (Rhipicephalus microplus) receptors revealed that this compound is significantly more potent against the GABA-gated chloride channel (RDL) than the glutamate-gated chloride channel, confirming the GABACl as its primary target.[1][3] For instance, R. microplus RDL was found to be 52-fold more sensitive to this compound inhibition than R. microplus GluCl.[1][3]
Quantitative Efficacy Data
Initial in vitro and in vivo studies quantified this compound's potent activity against a range of ectoparasites. The data highlighted its superiority over existing parasiticides like fipronil and dieldrin.[1]
In Vitro Receptor Inhibition
The half-maximal inhibitory concentration (IC50) of this compound was determined using cloned arthropod receptors expressed in Human Embryonic Kidney (HEK293) cells.
Table 1: this compound IC50 Values on Cloned Arthropod Receptors
| Receptor Source Organism | Receptor Type | This compound IC50 (nM) |
|---|---|---|
| Rhipicephalus microplus (Cattle Tick) | RDL (GABACl) | 1.6 |
| Rhipicephalus microplus (Cattle Tick) | GluCl | 82.5 |
| Ctenocephalides felis (Cat Flea) | RDL (A285 variant) | 3.0 |
| Ctenocephalides felis (Cat Flea) | RDL (S285 variant) | 3.7 |
| Drosophila melanogaster (Fruit Fly) | RDL (A302 variant) | 2.1 |
| Drosophila melanogaster (Fruit Fly) | RDL (S302 variant) | 1.8 |
Source: Gassel et al., 2014.[1]
In Vitro Acaricidal and Insecticidal Activity
Lethal concentration (LC) values were established through various bioassays, demonstrating the compound's direct effect on parasite mortality.
Table 2: this compound Acaricidal and Insecticidal Lethal Concentrations (LC)
| Target Organism | Life Stage | Bioassay Method | Metric | This compound Concentration (µg/mL) |
|---|---|---|---|---|
| Rhipicephalus microplus (Cattle Tick) | Unfed Larvae | Larval Immersion Test (LIT) | LC50 | 0.144 - 0.481 |
| Rhipicephalus microplus (Cattle Tick) | Unfed Larvae | Larval Immersion Test (LIT) | LC99 | 0.380 - 1.258 |
| Ctenocephalides felis (Cat Flea) | Adult | Spiked Blood (Membrane Feed) | - | 25.0 ng/mL (Ceased Oviposition) |
| Ctenocephalides felis (Cat Flea) | Larvae | Spiked Blood (Membrane Feed) | - | 6.25 ng/mL (Larvicidal Effect) |
Source: Gassel et al., 2014; Pereira et al., 2024.[1][2][10]
In Vivo Efficacy (Canine Studies)
Initial clinical studies on dogs demonstrated rapid and persistent efficacy against fleas (Ctenocephalides felis) following a single oral administration.
Table 3: Efficacy of Oral this compound (Bravecto™) Against C. felis on Dogs
| Time Post-Treatment | Time Post-Infestation | Efficacy (%) |
|---|---|---|
| Day 0 | 4 hours | 88.0% |
| Day 0 | 8 hours | 99.4% |
| Day 0 | 12 hours | 100% |
| Week 4 | 8 hours | >98.0% |
| Week 8 | 8 hours | >98.0% |
| Week 12 | 8 hours | >98.0% |
Source: Taenzler et al., 2014.[7]
Experimental Protocols
The foundational data for this compound was established through rigorous and well-defined experimental methodologies.
Receptor Inhibition Assay (HEK293 Cells)
-
Objective: To determine the inhibitory potency (IC50) of this compound on specific arthropod GABA and glutamate-gated chloride channels.
-
Methodology:
-
Gene Cloning: cDNA of the target receptors (e.g., R. microplus RDL and GluCl) was identified and cloned.[1]
-
Cell Line Generation: Cloned receptor genes were expressed in stable Human Embryonic Kidney (HEK293) cell lines.[1]
-
Membrane Potential Assay: A fluorescence-based assay was used to measure changes in cell membrane potential.
-
Compound Application: Cells were exposed to the channel agonist (GABA or L-glutamate) to open the channels, followed by the application of varying concentrations of this compound.
-
Data Analysis: The change in fluorescence, corresponding to channel inhibition, was measured. IC50 values were calculated by plotting the concentration-response curve.[1]
-
Larval Immersion Test (LIT) for Ticks
-
Objective: To determine the lethal concentration of this compound against tick larvae.
-
Methodology:
-
Test Population: Unfed larvae of Rhipicephalus microplus (14-21 days old) were used.[10]
-
Solution Preparation: Serial dilutions of this compound were prepared in an appropriate solvent (e.g., trichloroethylene and olive oil mixture).
-
Exposure: Larvae were placed in filter paper packets, which were then immersed in the this compound test solutions for a defined period.[10]
-
Incubation: After immersion, the packets were removed, dried, and incubated under controlled conditions (e.g., >80% relative humidity, 27-28°C) for 24 hours.
-
Mortality Assessment: The number of live and dead larvae was counted, and the percentage of mortality was calculated. LC50 and LC99 values were determined using probit analysis.[10]
-
In Vivo Canine Flea Efficacy Study
-
Objective: To evaluate the speed of kill and persistent efficacy of orally administered this compound against fleas on dogs.
-
Methodology:
-
Animal Selection: Clinically healthy dogs were selected and acclimated. They were randomized into treatment and negative control groups.[7]
-
Treatment: The treatment group received a single oral dose of this compound (e.g., at a minimum of 25 mg/kg). The control group remained untreated.[7]
-
Infestation: All dogs were infested with a known number of adult, unfed cat fleas (C. felis) at various time points (e.g., pre-treatment, and then weeks 4, 8, and 12 post-treatment).[7]
-
Flea Counts: At specific intervals after treatment and each subsequent re-infestation (e.g., 4, 8, 12, 24 hours), the number of live fleas on each dog was counted by combing.
-
Efficacy Calculation: The percentage efficacy was calculated at each time point by comparing the mean flea count of the treated group to the mean flea count of the control group using Abbott's formula.[11]
-
Conclusion
The initial reports on this compound unequivocally established it as a highly potent and innovative ectoparasiticide. Its novel mode of action, targeting both GABA- and glutamate-gated chloride channels, provides a powerful tool against a wide array of arthropod pests. The foundational studies demonstrated high in vitro potency, translating to rapid and, most notably, persistent in vivo efficacy. The methodologies employed in these initial evaluations were robust, providing a clear and quantitative basis for this compound's subsequent development and successful introduction into veterinary medicine.
References
- 1. The novel isoxazoline ectoparasiticide this compound: selective inhibition of arthropod γ-aminobutyric acid- and L-glutamate-gated chloride channels and insecticidal/acaricidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel isoxazoline, prevents flea (Ctenocephalides felis) reproduction in vitro and in a simulated home environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory Effect of this compound on GABA Receptor Subunit RDL of Bactrocera dorsalis [mdpi.com]
- 5. Efficacy of this compound administered either orally or topically for the treatment of naturally acquired Sarcoptes scabiei var. canis infestation in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dvm360.com [dvm360.com]
- 7. Onset of activity of this compound (BRAVECTO™) against Ctenocephalides felis on dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acaricidal efficacy of this compound against Rhipicephalus microplus ticks under laboratory and field conditions in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of this compound spot-on solution against induced infestations with Rhipicephalus sanguineus on dogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of Fluralaner in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of Fluralaner in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a systemic insecticide and acaricide belonging to the isoxazoline class, and its accurate measurement in plasma is crucial for pharmacokinetic and toxicokinetic studies. The described method is simple, rapid, and robust, employing a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry. This protocol is designed for research and drug development professionals requiring a reliable and validated method for this compound analysis.
Introduction
This compound is a potent ectoparasiticide widely used in veterinary medicine.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is essential for optimizing dosage regimens and ensuring safety and efficacy. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed. This application note details a validated LC-MS/MS method for the determination of this compound in plasma, providing researchers with a comprehensive protocol for their studies.
Experimental Protocol
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS): A stable isotope-labeled this compound or a compound with similar physicochemical properties (e.g., other isoxazolines like Afoxolaner, if not a target analyte).
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Formic Acid (FA), LC-MS grade (≥98%)
-
Ammonium Hydroxide (NH₄OH), analytical grade (optional, for pH adjustment of precipitation solvent)[1]
-
Ultrapure water (18.2 MΩ·cm)
-
Control blank plasma (e.g., human, canine, feline, avian) from a certified vendor.
Instrumentation
-
Liquid Chromatography (LC) system: A UHPLC or HPLC system capable of delivering accurate gradients at flow rates between 0.3-0.6 mL/min.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard (IS) in acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound primary stock with 50:50 (v/v) acetonitrile/water to create calibration standards.
-
Calibration Curve (CC) Standards: Spike appropriate volumes of the working standard solutions into blank plasma to prepare a calibration curve, typically covering a range of 1.0 to 2500 ng/mL.[1][2] A typical curve may consist of 8-10 non-zero concentration points.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (2-3x LLOQ), Medium, and High. These are prepared from a separate weighing of the analytical standard.
Sample Preparation (Protein Precipitation)
This protocol utilizes a simple and efficient protein precipitation method.[1][2]
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of the plasma sample, CC standard, or QC into the corresponding tube.
-
Add 10 µL of the IS working solution to all tubes except for double blanks.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. Alternative: a mixture of 96% acetonitrile and 4% ammonium hydroxide can also be effective.[1]
-
Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.
-
Dilute the supernatant with 200 µL of ultrapure water containing 0.1% formic acid to ensure compatibility with the mobile phase and improve peak shape.
-
Inject the prepared sample onto the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. These should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | Acquity HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 30% B, linear gradient to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min. |
Table 2: Mass Spectrometry (MS) Parameters
Note: The following parameters are illustrative. The precursor and product ions, along with collision energy (CE) and other source parameters, must be optimized by infusing a standard solution of this compound on the specific mass spectrometer being used.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 556.1 [M+H]⁺[3] |
| Product Ion (Q3) | m/z 400.0 (suggested quantifier, requires optimization)[3] |
| Dwell Time | 100 ms |
| Collision Energy (CE) | To be optimized (typically 20-40 eV) |
| Source Temperature | To be optimized (typically 400-550°C) |
| IonSpray Voltage | To be optimized (typically 4500-5500 V) |
Method Validation Summary
The described method has been validated according to established bioanalytical guidelines. The performance characteristics are summarized below.
Table 3: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 1.0 - 2500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99[1] |
| Limit of Quantitation (LLOQ) | 1.0 ng/mL[1] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[1] |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ)[1] |
| Recovery | 85% - 99%[1] |
| Matrix Effect | Within ±15%[1] |
| Stability | Stable after multiple freeze-thaw cycles and on benchtop (specific stability tests should be conducted). |
Visualizations
Experimental Workflow```dot
Caption: Logical flow of the method validation process.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable tool for the quantification of this compound in plasma. The simple protein precipitation sample preparation protocol allows for high throughput, making it suitable for studies involving a large number of samples. This application note serves as a comprehensive guide for researchers to implement this method, enabling robust pharmacokinetic and other related studies in drug development.
References
High-Performance Liquid Chromatography (HPLC) for the Analysis of Fluralaner: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Fluralaner using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for the analysis of this compound in bulk pharmaceutical ingredients (API) and formulated dosage forms.
Introduction
This compound is a systemic insecticide and acaricide belonging to the isoxazoline class of compounds. It is widely used in veterinary medicine for the control of fleas and ticks in companion animals. Accurate and reliable analytical methods are crucial for quality control during drug manufacturing and for pharmacokinetic studies. HPLC is a powerful technique for the separation, identification, and quantification of this compound. This note describes a validated Reversed-Phase HPLC (RP-HPLC) method for this purpose.
Principle of the Method
The described method utilizes RP-HPLC with UV detection to separate this compound from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an acidic aqueous solution. The analyte is detected by its UV absorbance at 265 nm.[1][2][3]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
pH Meter.
-
Sonicator.
-
Filtration Assembly: For mobile phase and sample filtration (0.45 µm membrane filters).
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade.[5]
-
Formic Acid: Analytical reagent grade.[2]
-
Water: HPLC grade or purified water (Milli-Q or equivalent).
-
Methanol: HPLC grade (for cleaning and storage).
Chromatographic Conditions
A validated isocratic RP-HPLC method for the analysis of this compound is summarized in the table below.[1][2][3]
| Parameter | Condition |
| Column | Zorbax Eclipse XDB-C18 (4.6 mm x 150 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 8 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (1 L): Carefully add 1 mL of formic acid to 300 mL of HPLC grade water and mix well. Add 700 mL of acetonitrile and mix thoroughly. Degas the mobile phase by sonication or vacuum filtration before use.[2]
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 10-90 µg/mL).[1][3]
-
Sample Preparation (for Bulk Drug): Accurately weigh a quantity of the this compound API powder equivalent to about 10 mg of this compound and prepare a solution of 100 µg/mL in the mobile phase, following the same procedure as for the standard stock solution. Further dilute as necessary to fall within the calibration range.
-
Sample Preparation (for Liquid Dosage Form): Take a volume of the liquid formulation equivalent to 10 mg of this compound and prepare a 100 µg/mL solution in the mobile phase. Further dilute as necessary.[2]
System Suitability
Before starting the analysis, the HPLC system must meet the system suitability criteria. Inject the working standard solution (e.g., 50 µg/mL) five or six times. The acceptance criteria are typically:
-
Tailing Factor (Asymmetry Factor): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions at different concentration levels to construct a calibration curve.
-
Inject the sample solutions.
-
After the analysis, wash the column with a suitable solvent (e.g., Methanol/Water mixture) and store it in an appropriate solvent (e.g., Methanol or Acetonitrile).
Method Validation Summary
The described method has been validated according to ICH guidelines.[1][2][3] The key validation parameters are summarized below for easy comparison.
| Parameter | Result |
| Linearity Range | 10 - 90 µg/mL[1][3] |
| Correlation Coefficient (r²) | > 0.999[1][3] |
| Limit of Detection (LOD) | 2 µg/mL[1][3] |
| Limit of Quantification (LOQ) | 6 µg/mL[1][3] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2.0% |
| Retention Time | Approximately 5.2 minutes[1][2][3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
- 1. [PDF] Estimation of this compound from Bulk and Dosage Form By Novel RP-HPLC Technique | Semantic Scholar [semanticscholar.org]
- 2. irjpms.com [irjpms.com]
- 3. Estimation of this compound from Bulk and Dosage Form By Novel RP-HPLC Technique [paper.researchbib.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. accustandard.com [accustandard.com]
Techniques for Studying Fluralaner Metabolism in Liver Microsomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluralaner is a potent isoxazoline-class insecticide and acaricide used in veterinary medicine. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential for drug-drug interactions. In vitro studies using liver microsomes are a cornerstone for investigating the metabolism of xenobiotics like this compound. Liver microsomes are subcellular fractions of the endoplasmic reticulum that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.
These application notes provide detailed protocols for studying the metabolic stability of this compound, identifying its metabolites, and characterizing the enzymes responsible for its metabolism using liver microsomes.
I. Metabolic Stability of this compound in Liver Microsomes
The metabolic stability assay determines the rate at which a compound is metabolized by liver microsomes. This information is used to calculate key pharmacokinetic parameters such as intrinsic clearance (CLint) and in vitro half-life (t½).
Experimental Protocol: this compound Metabolic Stability Assay
1. Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes from the species of interest (e.g., rat, dog, human)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol for reaction termination
-
Internal standard (IS) for analytical quantification
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a working solution of this compound in the incubation buffer.
-
In a 96-well plate or microcentrifuge tubes, add the liver microsomes and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration) .
Data Presentation: Metabolic Stability of a Representative Compound
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, μL/min/mg protein) |
| Rat | 45.2 | 15.3 |
| Dog | 68.7 | 10.1 |
| Human | 85.1 | 8.1 |
II. Identification of this compound Metabolites
The primary metabolic pathway for this compound is postulated to be hydroxylation, followed by conjugation reactions.[1] Identifying the specific metabolites formed is crucial for understanding its biotransformation.
Experimental Protocol: Metabolite Identification
1. Incubation:
-
Perform a larger-scale incubation similar to the metabolic stability assay, but with a longer incubation time (e.g., 60-120 minutes) to allow for sufficient metabolite formation.
2. Sample Preparation:
-
After terminating the reaction and centrifuging, the supernatant can be concentrated to increase the visibility of low-abundance metabolites.
3. Analytical Method:
-
Utilize a high-resolution LC-MS/MS system capable of accurate mass measurement and fragmentation analysis (e.g., Q-TOF or Orbitrap).
-
Develop a data-dependent acquisition method to trigger MS/MS scans for potential metabolites.
-
Analyze the data for masses corresponding to expected modifications of this compound (e.g., +16 Da for hydroxylation).
-
Compare the fragmentation patterns of the potential metabolites with that of the parent compound to aid in structural elucidation.
Visualizing the Experimental Workflow
III. Identification of Cytochrome P450 Enzymes Involved in this compound Metabolism
Determining which specific CYP isozymes are responsible for this compound metabolism is important for predicting potential drug-drug interactions. This can be achieved using two primary methods: recombinant CYP enzymes and chemical inhibition studies.
Experimental Protocol: CYP Isozyme Mapping
1. Recombinant CYP Enzymes:
-
Incubate this compound individually with a panel of commercially available recombinant human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Include a control incubation with microsomes from cells that do not express any CYPs.
-
After incubation, analyze the samples for the formation of this compound metabolites.
-
The isozymes that produce metabolites are identified as being involved in this compound metabolism.
2. Chemical Inhibition:
-
Incubate this compound with pooled human liver microsomes in the presence and absence of a panel of CYP-isoform-selective chemical inhibitors.
-
Measure the rate of metabolite formation in each incubation.
-
A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.
Data Presentation: CYP Inhibition of a Representative Compound
Note: The specific CYP isozymes responsible for this compound metabolism are not well-defined in the public literature. The following table provides hypothetical data for a representative compound.
| CYP Isozyme | Selective Inhibitor | Concentration (µM) | % Inhibition of Metabolite Formation |
| CYP1A2 | Furafylline | 10 | 8 |
| CYP2C9 | Sulfaphenazole | 10 | 12 |
| CYP2C19 | Ticlopidine | 1 | 15 |
| CYP2D6 | Quinidine | 1 | 9 |
| CYP3A4 | Ketoconazole | 1 | 85 |
Visualizing the Metabolic Pathway
IV. Analytical Methodology: LC-MS/MS
A robust and sensitive LC-MS/MS method is essential for the accurate quantification of this compound and its metabolites.
Protocol: LC-MS/MS Analysis
1. Sample Preparation:
-
Protein precipitation with acetonitrile is a common and effective method for microsomal samples.
2. Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating this compound and its more polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B will be necessary to elute the parent compound and its metabolites.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for this compound and each potential metabolite.
Data Presentation: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 556.0 | 536.0 | 25 |
| Hydroxy-Fluralaner | 572.0 | 552.0 | 28 |
| Internal Standard | [Specific to IS] | [Specific to IS] | [Specific to IS] |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the in vitro metabolism of this compound using liver microsomes. By determining its metabolic stability, identifying its metabolites, and pinpointing the responsible CYP isozymes, researchers can gain valuable insights into the pharmacokinetic and safety profile of this important veterinary drug. The successful application of these techniques will support further drug development and ensure the safe and effective use of this compound.
References
Evaluating Fluralaner Resistance in Housefly Populations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating Fluralaner resistance in housefly (Musca domestica) populations. The following sections detail the mechanism of action of this compound, known resistance mechanisms in houseflies, and standardized methods for the phenotypic and biochemical characterization of resistance.
Introduction to this compound and Resistance
This compound is a potent insecticide and acaricide belonging to the isoxazoline class of chemicals.[1][2] Its primary mode of action is the antagonism of γ-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels in the nervous system of arthropods.[3][4][5] This disruption of neurotransmission leads to hyperexcitation, paralysis, and eventual death of the target pest.[5]
The emergence of insecticide resistance is a significant threat to the efficacy of any control agent. In houseflies, high levels of resistance to this compound have been documented, with some strains exhibiting resistance ratios exceeding 11,000-fold.[1][2][6] The primary mechanisms of this compound resistance identified in houseflies are:
-
Metabolic Resistance: Primarily mediated by cytochrome P450 (CYP) monooxygenases, which detoxify the insecticide.[1][2] The synergist piperonyl butoxide (PBO), a known inhibitor of P450s, can significantly suppress this resistance.[1][2][6]
-
Decreased Cuticular Penetration: A thickening or alteration of the insect's cuticle reduces the rate at which this compound is absorbed.[1][2][7]
Understanding the prevalence and mechanisms of resistance is crucial for developing effective resistance management strategies and for the discovery of new, effective insecticides.
Phenotypic Evaluation of this compound Resistance
Phenotypic assays are essential for quantifying the level of resistance in a housefly population. These assays involve exposing flies to known concentrations of this compound and measuring the resulting mortality.
Adult Topical Bioassay
This method directly applies a known dose of insecticide to individual adult flies and is a standard for determining the lethal dose (LD50).
Protocol:
-
Fly Rearing: Rear houseflies under controlled laboratory conditions (e.g., 25 ± 2°C, 50-70% relative humidity, 12:12 light:dark photoperiod).[8] Use 2-5 day old adult female flies for the assay.
-
Insecticide Dilution: Prepare a stock solution of technical-grade this compound in a high-purity solvent such as acetone. Perform serial dilutions to create a range of 5-7 concentrations that are expected to cause mortality between 10% and 90%.[8]
-
Application: Anesthetize the flies briefly with CO2. Using a micro-applicator, apply a 1 µL droplet of the insecticide solution to the dorsal pronotum of each fly.[8] A control group should be treated with acetone only.
-
Observation: Place the treated flies (typically 20-25 per replicate) in observation containers with access to a food source (e.g., a cotton ball soaked in a 10% sugar solution).[8] Maintain the flies under the same controlled conditions as rearing.
-
Mortality Assessment: Record mortality at 24 and 48 hours post-treatment.[8] Flies that are ataxic or unable to move when prodded should be considered dead.[9][10]
-
Data Analysis: Use probit analysis to calculate the LD50, LD95, and their 95% confidence intervals.[8] The resistance ratio (RR) is calculated by dividing the LD50 of the field or resistant strain by the LD50 of a known susceptible laboratory strain.
Adult Residual Contact Bioassay (CDC Bottle Bioassay Adaptation)
This method assesses mortality after continuous exposure to a surface treated with a known concentration of insecticide. The CDC bottle bioassay is a widely used and adaptable method for this purpose.[11][12][13]
Protocol:
-
Bottle Preparation: Use 250 mL glass bottles.[13] Prepare a stock solution of this compound in acetone.
-
Coating: Add 1 mL of the desired this compound-acetone solution to each bottle. Roll and rotate the bottle until the acetone has completely evaporated, leaving a uniform coating of the insecticide on the inner surface. Prepare control bottles using acetone only.
-
Fly Exposure: Introduce 20-25 adult female houseflies into each bottle and cap with a cotton ball.
-
Mortality Assessment: Record the number of dead or moribund flies at regular intervals (e.g., 15, 30, 45, 60, 90, 120 minutes) up to 24 or 48 hours.[14]
-
Data Analysis: Calculate the lethal concentration (LC50) and lethal time (LT50) using probit analysis. The resistance ratio (RR) is calculated by dividing the LC50 of the test population by the LC50 of a susceptible strain.
Adult Feeding Bioassay
This method evaluates the toxicity of this compound when ingested.
Protocol:
-
Diet Preparation: Prepare a 20% (w/v) sucrose solution.[15] Create a series of this compound concentrations by incorporating the insecticide into the sugar solution.[15]
-
Exposure: Place a dental wick or cotton ball saturated with 1.2 mL of the treated sucrose solution into a container.[15] Introduce 10-20 adult female flies into each container.[15] A control group should be provided with the sucrose solution only.
-
Observation: Maintain the flies under controlled laboratory conditions.
-
Mortality Assessment: Record mortality at 48 hours.[15]
-
Data Analysis: Calculate the LC50 value using probit analysis and determine the resistance ratio.
Larval Bioassay
This assay assesses the impact of this compound on the larval stages of the housefly.
Protocol:
-
Medium Preparation: Prepare a standard larval rearing medium (e.g., a mix of wheat bran, yeast, milk powder, and sugar).[16]
-
Insecticide Incorporation: Incorporate a range of this compound concentrations into the larval medium.[16]
-
Exposure: Place a known number of second-instar larvae (e.g., 10-20) into the treated medium.[16] Use four replicates per concentration.[16] A control group should be reared in an untreated medium.
-
Observation: Maintain the larvae under controlled conditions until adult emergence (approximately 3 weeks).[16]
-
Mortality Assessment: Larvae that fail to develop into adults are considered dead.[16]
-
Data Analysis: Calculate the LC50 based on the failure of adult emergence and determine the resistance ratio.[16]
Biochemical Evaluation of Resistance Mechanisms
Biochemical assays can help elucidate the mechanisms underlying this compound resistance.
Synergist Bioassays
The use of synergists in conjunction with bioassays can indicate the involvement of specific enzyme families in resistance.
Protocol:
-
Synergist Selection: To investigate the role of cytochrome P450s, use piperonyl butoxide (PBO).[1][2]
-
Application: Pre-expose the houseflies to the synergist before the insecticide treatment. For topical assays, a typical method is to apply a sub-lethal dose of the synergist (e.g., PBO) to each fly 1-2 hours before applying this compound. For residual assays, the synergist can be co-coated in the bottle with the insecticide.[14]
-
Bioassay: Conduct the chosen bioassay (e.g., topical or residual) as described above.
-
Data Analysis: Calculate the LD50 or LC50 for this compound in the presence of the synergist. The Synergism Ratio (SR) is calculated by dividing the LD50/LC50 of this compound alone by the LD50/LC50 of this compound with the synergist. An SR value significantly greater than 1 suggests the involvement of the enzyme system inhibited by the synergist (e.g., P450s).
Data Presentation
Quantitative data from the bioassays should be summarized for clear comparison.
Table 1: Example of Topical Bioassay Results for this compound against Susceptible and Resistant Housefly Strains
| Strain | N | LD50 (µ g/fly ) (95% CI) | Slope ± SE | Resistance Ratio (RR) |
| Susceptible | 300 | 0.005 (0.003-0.007) | 2.5 ± 0.3 | - |
| Field Strain A | 300 | 55.0 (48.0-62.0) | 1.8 ± 0.2 | 11,000 |
Table 2: Example of Synergist Bioassay Results
| Strain | Treatment | LD50 (µ g/fly ) (95% CI) | Synergism Ratio (SR) |
| Field Strain A | This compound alone | 55.0 (48.0-62.0) | - |
| Field Strain A | This compound + PBO | 7.8 (6.5-9.1) | 7.1 |
Visualizations
This compound Mode of Action and Resistance Pathway
Caption: this compound's mechanism of action and associated resistance pathways in houseflies.
Experimental Workflow for Evaluating Resistance
References
- 1. Selection for, and characterization of, this compound resistance in the house fly, Musca domestica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and characterization of the decreased cuticular penetration mechanism of this compound resistance in the house fly, Musca domestica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. innovationtoimpact.org [innovationtoimpact.org]
- 12. kdr mutations and deltamethrin resistance in house flies in Abu Dhabi, UAE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDC Bottle Assay | LITE [lite.lstmed.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. irac-online.org [irac-online.org]
- 16. Resistance to insect growth regulators and age-stage, two-sex life table in Musca domestica from different dairy facilities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Xenopus oocytes for the Elucidation of Fluralaner's Effects on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
The African clawed frog (Xenopus laevis) oocyte is a robust and versatile expression system for studying the function and pharmacology of ion channels.[1][2][3][4][5] Its large size facilitates the microinjection of exogenous genetic material and subsequent electrophysiological recordings, making it an ideal model for investigating the effects of various compounds, including insecticides like Fluralaner.[1] this compound, a member of the isoxazoline class of parasiticides, is known to act on ligand-gated ion channels, primarily γ-aminobutyric acid (GABA) receptors, in insects and acarines.[6][7][8][9][10] This document provides detailed application notes and protocols for utilizing Xenopus oocytes to study the inhibitory effects of this compound on these ion channels.
Principle of the Assay
The fundamental principle involves the heterologous expression of specific ion channel subunits, such as the insect GABA receptor RDL (Resistance to dieldrin) subunit, in Xenopus oocytes.[6][8] These oocytes, now expressing the target ion channels, are then subjected to two-electrode voltage clamp (TEVC) electrophysiology.[11][12][13][14][15] This technique allows for the precise control of the oocyte's membrane potential while measuring the ion flow through the expressed channels in response to the application of a ligand (e.g., GABA). The effect of this compound is then assessed by its ability to modulate these ligand-induced currents, typically by inhibiting them.[8][9]
Data Presentation: this compound's Inhibitory Effects on Insect GABA Receptors
The following table summarizes quantitative data from studies investigating the effect of this compound on GABA-gated chloride channels expressed in Xenopus oocytes. This data highlights the potent antagonistic activity of this compound on insect GABA receptors.
| Target Ion Channel | Insect Species | GABA Concentration (μM) | This compound IC50 (nM) | Reference |
| RDL | Musca domestica (housefly) | 10 | 28 | [6] |
| RDL | Bactrocera dorsalis (oriental fruit fly) | 30 (EC50) | Not explicitly stated, but significant inhibition observed | [8] |
| RDL | Chilo suppressalis (rice stem borer) | 100 | ~100 | [16] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. The GABA concentrations listed are those used to elicit a current that is then inhibited by this compound.
Experimental Protocols
Preparation of Xenopus laevis Oocytes
-
Animal Husbandry: Maintain female Xenopus laevis frogs in a controlled environment with a 12-hour light/dark cycle and at a constant temperature of 20°C.[17]
-
Oocyte Harvesting: Anesthetize a female frog and surgically remove a portion of the ovary. Place the ovarian lobes in a sterile Barth's Saline solution supplemented with antibiotics.[17]
-
Defolliculation: To remove the follicular cell layers, treat the ovarian lobes with collagenase (e.g., 2 mg/mL in calcium-free Barth's solution) for 1-2 hours with gentle agitation.[17]
-
Oocyte Selection: Manually select healthy stage V-VI oocytes, characterized by their large size (~1.2 mm) and distinct animal (dark) and vegetal (light) poles.
-
Incubation: Incubate the selected oocytes in Barth's solution at 16-18°C.
Preparation and Microinjection of cRNA
-
cRNA Synthesis: Synthesize capped complementary RNA (cRNA) encoding the target ion channel subunit (e.g., insect RDL) from a linearized cDNA template using an in vitro transcription kit.
-
cRNA Purification and Quantification: Purify the synthesized cRNA and determine its concentration and quality using spectrophotometry and gel electrophoresis.
-
Microinjection: Using a microinjection setup, inject each oocyte with approximately 50 nL of cRNA solution (e.g., 50 ng per oocyte) into the cytoplasm.
-
Incubation for Expression: Incubate the injected oocytes for 2-7 days at 16-18°C to allow for the expression and membrane incorporation of the ion channels.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries and fill them with 3 M KCl. The resistance of the electrodes should be between 0.5 and 2 MΩ.[12]
-
Recording Chamber: Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Impaling the Oocyte: Carefully impale the oocyte with two microelectrodes: one for voltage sensing and the other for current injection.[11][12]
-
Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential of -60 mV to -80 mV.[11][17]
-
Ligand Application: Apply the agonist (e.g., GABA) to the oocyte by perfusing the recording chamber with a solution containing the desired concentration of the ligand. This will elicit an inward current in oocytes expressing functional GABA receptors.
-
This compound Application: To test the effect of this compound, pre-apply this compound for a defined period (e.g., 1-5 minutes) before co-applying it with the agonist.
-
Data Acquisition: Record the current responses using a suitable amplifier and data acquisition system. The inhibition by this compound is measured as the reduction in the peak current amplitude elicited by the agonist.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound's effect on ion channels in Xenopus oocytes.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound's antagonistic action on insect GABA receptors.
Concluding Remarks
The Xenopus oocyte expression system, coupled with two-electrode voltage clamp electrophysiology, provides a powerful and reliable platform for characterizing the effects of insecticides like this compound on specific ion channel targets. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists in the field of neuropharmacology and drug development to investigate the molecular mechanisms of action of novel and existing compounds. This system's adaptability also allows for the study of resistance mechanisms through the expression of mutated ion channel subunits, further enhancing its utility in insecticide research.
References
- 1. Oocytes as an expression system for studying receptor/channel targets of drugs and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Application of Xenopus Oocyte Model in the Study of Ion Channels - Creative Bioarray [acroscell.creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 6. Mechanisms of this compound antagonism of GABA receptors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Study on the effect of an ion channel inhibitor “this compound” on Echinococcus granulosus protoscolices and metacestode layers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 12. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 14. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 15. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. G3’MTMD3 in the insect GABA receptor subunit, RDL, confers resistance to broflanilide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Topical Application of Fluralaner in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the topical application of fluralaner in experimental animal models, drawing from various efficacy, pharmacokinetic, and safety studies. This compound is a systemic insecticide and acaricide belonging to the isoxazoline class, which exhibits potent activity against a wide range of ectoparasites.
Mechanism of Action
This compound acts as an antagonist of ligand-gated chloride channels, specifically targeting the gamma-aminobutyric acid (GABA)-receptor and glutamate-receptor systems in arthropods.[1][2] This inhibition blocks the pre- and post-synaptic transfer of chloride ions across cell membranes, leading to uncontrolled nervous system activity and the death of the parasite.
Caption: Mechanism of action of this compound on arthropod neurons.
Experimental Protocols
Animal Models and Acclimatization
A variety of animal models have been utilized in studies of topical this compound, including dogs, cats, rabbits, koalas, and wombats.[3][4][5]
-
Animal Selection: Healthy adult animals are typically selected. Specific breeds have been noted in canine studies, such as Beagles and mixed breeds.[6]
-
Acclimatization: A standard acclimatization period of at least 7 days is recommended to allow animals to adjust to the housing and environmental conditions before the start of the study.
-
Housing: Animals should be housed individually to prevent any cross-contamination or interaction that could affect the results, particularly in efficacy studies involving ectoparasite infestations.
Dosing and Administration
The dosage of topical this compound varies depending on the target species.
-
Dogs: A minimum dose of 25 mg/kg body weight is recommended.[7][8]
-
Cats: A minimum dose of 40 mg/kg body weight is recommended.[2][7]
-
Rabbits: A combination product of this compound (25 mg/kg) and moxidectin (1.24 mg/kg) has been shown to be effective.[3]
-
Koalas: A higher dose of 85 mg/kg has been used in safety and pharmacokinetic studies.[4][9]
-
Wombats: Doses of 25 mg/kg and 85 mg/kg have been evaluated.[5]
Administration Procedure:
-
Weigh the animal to ensure accurate dosing.
-
Part the hair at the application site to expose the skin. For cats, the base of the skull is a common application site, while for dogs, the area between the shoulder blades is typically used.[7]
-
Apply the solution directly to the skin in one or more spots.
-
Avoid contact with the treated area until it is dry.
Efficacy Studies
Efficacy studies are designed to evaluate the effectiveness of this compound against specific ectoparasites.
-
Infestation: Animals are artificially infested with a known number of ectoparasites (e.g., fleas, ticks, or mites) prior to treatment.
-
Treatment: A single topical dose of this compound is administered as described above.
-
Assessment: Parasite counts are performed at various time points post-treatment (e.g., 2, 30, 56, and 86 days) to determine the percentage reduction in parasite numbers compared to a control group.[6] Efficacy is calculated using the following formula:
-
Efficacy (%) = 100 × (Mc - Mt) / Mc
-
Where Mc is the mean number of live parasites on control group animals and Mt is the mean number of live parasites on treated group animals.
-
-
Caption: Experimental workflow for an efficacy study of topical this compound.
Pharmacokinetic Studies
Pharmacokinetic studies aim to characterize the absorption, distribution, metabolism, and excretion of this compound following topical application.
-
Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., pre-dose, and at various hours and days after treatment).
-
Plasma Analysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).[10][11]
-
Parameter Calculation: Key pharmacokinetic parameters are calculated, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
T1/2: Elimination half-life.
-
AUC: Area under the plasma concentration-time curve.
-
Safety and Toxicology Studies
Safety studies are conducted to evaluate the tolerability of topical this compound.
-
Dose Escalation: Animals may be administered doses higher than the recommended therapeutic dose (e.g., 1x, 3x, and 5x the maximum labeled dose).[8]
-
Clinical Observations: Animals are monitored for any adverse reactions, including changes in behavior, appetite, and at the application site.[4]
-
Clinical Pathology: Blood and urine samples may be collected for hematology, clinical chemistry, and urinalysis to assess for any systemic effects.[8]
Data Presentation
Table 1: Recommended Dosages for Topical this compound in Various Species
| Animal Model | Minimum Recommended Dose (mg/kg) | Reference |
| Dog | 25 | [7][8] |
| Cat | 40 | [2][7] |
| Rabbit | 25 (in combination with moxidectin) | [3] |
| Koala | 85 (for safety and PK studies) | [4][9] |
| Wombat | 25 - 85 | [5] |
Table 2: Pharmacokinetic Parameters of Topical this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | T1/2 (days) | Reference |
| Dog | 25 | Plasma plateau between ~7 and 63 days | 7-63 | 14-29 | [8][10] |
| Cat | 40 | - | 3-21 | 11-13 | [2][10] |
| Koala | 85 | 66.4 | 2.71 | 30.91 | [4] |
| Wombat | 25 | 6.2 | 3.0 | 40.1 | [5] |
| Wombat | 85 | 16.4 | 37.5 | 166.5 | [5] |
Table 3: Efficacy of Topical this compound Against Common Ectoparasites
| Species | Ectoparasite | Efficacy (%) | Time Post-Treatment | Reference |
| Dog | Rhipicephalus sanguineus (ticks) | 91.1 - 100 | 2 days | |
| Dog | Rhipicephalus sanguineus (ticks) | 95.4 - 100 | 30, 56, and 86 days | [6] |
| Cat | Ctenocephalides felis (fleas) | 100 | 7 and 84 days | [12] |
| Cat | Otodectes cynotis (ear mites) | 100 | 7 and 84 days | [12][13] |
| Rabbit | Sarcoptes scabiei (mites) | 100 | 21 days | [3] |
References
- 1. A systematic review of this compound as a treatment for ectoparasitic infections in mammalian species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. image.chewy.com [image.chewy.com]
- 3. Efficacy of a spot-on combination of this compound plus moxidectin against naturally acquired Sarcoptes scabiei infestation in 10 pet rabbits: Retrospective case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and safety of topical this compound in koalas (Phascolarctos cinereus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a novel treatment for sarcoptic mange in the bare-nosed wombat (Vombatus ursinus): safety, pharmacokinetics, efficacy and practicable use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound spot-on solution against induced infestations with Rhipicephalus sanguineus on dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A single topical this compound application to cats and to dogs controls fleas for 12 weeks in a simulated home environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DailyMed - BRAVECTO- this compound solution [dailymed.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative pharmacokinetics of this compound in dogs and cats following single topical or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of this compound spot-on solution for the treatment of Ctenocephalides felis and Otodectes cynotis mixed infestation in naturally infested cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Fluralaner in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Fluralaner in aqueous solutions for experimental purposes.
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems associated with dissolving this compound in aqueous media.
Problem: this compound powder is not dissolving.
Possible Causes & Solutions
| Cause | Solution |
| Incorrect Solvent | This compound is practically insoluble in water. Use a recommended organic solvent for initial dissolution. |
| Insufficient Solvent Volume | Ensure you are using a sufficient volume of the organic solvent to fully dissolve the this compound. |
| Low Temperature | Gentle warming and vortexing can aid dissolution in organic solvents. |
| Poor Quality Reagent | Ensure the this compound is of high purity (≥98%). |
Problem: Precipitation occurs when adding the organic stock solution to an aqueous buffer.
Possible Causes & Solutions
| Cause | Solution |
| High Final Concentration of Organic Solvent | The concentration of the organic co-solvent in the final aqueous solution may be too high, causing the this compound to precipitate. Keep the final concentration of the organic solvent as low as possible. |
| Rapid Addition | Add the this compound stock solution to the aqueous buffer drop-wise while vortexing to ensure rapid mixing and prevent localized high concentrations. |
| Buffer Composition | Certain salts in the buffer may reduce the solubility of this compound. Test different buffer systems if precipitation is a persistent issue. |
| Temperature Shock | Ensure both the stock solution and the aqueous buffer are at the same temperature before mixing. |
Problem: The desired final concentration in the aqueous solution cannot be achieved.
Possible Causes & Solutions
| Cause | Solution |
| Exceeding Solubility Limit | The target concentration may be above the solubility limit of this compound in that specific co-solvent/aqueous buffer system. |
| Suboptimal Co-solvent | While DMSO is common, other co-solvents or combinations may be more effective. Consider trying ethanol or a mixture of solvents. |
| Alternative Formulation Strategy Needed | For higher concentrations, consider using solubility-enhancing excipients such as surfactants or cyclodextrins, or developing a nanoformulation. |
Frequently Asked Questions (FAQs)
1. What is the best solvent to dissolve this compound?
This compound is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with a solubility of approximately 30 mg/mL, and also soluble in Ethanol at approximately 25 mg/mL. It is practically insoluble in water. For preparing aqueous solutions for in vitro experiments, it is recommended to first dissolve this compound in DMSO.
2. How do I prepare an aqueous working solution of this compound from a DMSO stock?
To maximize solubility in aqueous buffers, first, dissolve the this compound in DMSO to create a concentrated stock solution. Then, dilute the stock solution with the aqueous buffer of your choice (e.g., PBS, pH 7.2) to your desired final concentration. A common method achieves a solubility of approximately 0.33 mg/mL in a 1:2 solution of DMSO:PBS (pH 7.2). It is recommended not to store the final aqueous solution for more than one day.
3. My this compound precipitated out of solution after I diluted my DMSO stock in my cell culture media. What can I do?
Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your culture medium, as higher concentrations can be toxic to cells and may cause the compound to precipitate.
-
Slow, drop-wise addition: Add the DMSO stock to your media very slowly, drop-by-drop, while gently vortexing or swirling the media. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Use a surfactant: Consider pre-mixing your DMSO stock with a small amount of a biocompatible surfactant like Tween® 80 or Cremophor® EL before adding it to the media.
-
Warm the media: Gently warming the media to 37°C before adding the stock solution can sometimes help to keep the compound in solution.
4. Can I increase the aqueous solubility of this compound without using a co-solvent?
While co-solvents are a primary method, other techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
Use of Surfactants: Non-ionic surfactants such as Tween® 80 and Cremophor® EL can form micelles that encapsulate hydrophobic drugs, increasing their apparent water solubility.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in aqueous solutions. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose.
-
Nanoformulations: Techniques like nanoemulsions can be developed to deliver this compound in an aqueous-based system.
5. How stable is this compound in a DMSO stock solution?
This compound is supplied as a crystalline solid and is stable for at least 4 years when stored at -20°C. When dissolved in an organic solvent like DMSO, it is recommended to store the stock solution at -20°C or -80°C. The stability of the compound in DMSO will depend on the specific storage conditions and the purity of the DMSO. It is good practice to prepare fresh dilutions for experiments and avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Solubility (mM) | Reference(s) |
| DMSO | ~30 - 200 | ~53.9 - 359.5 | |
| Dimethylformamide (DMF) | ~30 | ~53.9 | |
| Ethanol | 25 | 44.9 | |
| Water | Insoluble | - | |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 | ~0.59 |
Table 2: Example Formulations for Enhanced Aqueous Solubility of this compound for In Vivo Studies
| Formulation Components | Achieved Concentration (mg/mL) | Reference(s) |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline | ≥ 2.5 | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.25 | |
| 5% DMSO, 95% (20% SBE-β-CD in saline) | ≥ 2.5 | |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.25 | |
| 10% DMSO, 90% corn oil | ≥ 2.25 |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound using a Co-solvent (DMSO)
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
To prepare the final aqueous working solution, add the DMSO stock solution drop-wise to the pre-warmed (if applicable) aqueous buffer (e.g., PBS) while vortexing.
-
Ensure the final concentration of DMSO in the aqueous solution is as low as possible (ideally ≤ 0.5% for cell-based assays).
-
Use the freshly prepared aqueous solution immediately. Do not store for more than one day.
-
Protocol 2: General Method for Enhancing this compound Solubility using a Surfactant (Tween® 80)
-
Materials:
-
This compound powder
-
DMSO
-
Tween® 80
-
Aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
In a separate tube, prepare a stock solution of Tween® 80 in your aqueous buffer (e.g., 10% w/v).
-
To prepare the final formulation, first add the required volume of the Tween® 80 stock solution to your aqueous buffer.
-
Then, add the this compound/DMSO stock solution drop-wise to the Tween® 80-containing buffer while vortexing.
-
The final concentration of Tween® 80 will depend on the required solubility enhancement and should be optimized for your specific application.
-
Protocol 3: General Method for Enhancing this compound Solubility using a Cyclodextrin (SBE-β-CD)
-
Materials:
-
This compound powder
-
DMSO
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer (e.g., saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a stock solution of SBE-β-CD in your aqueous buffer (e.g., 20% w/v in saline).
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final formulation, add the this compound/DMSO stock solution to the SBE-β-CD solution.
-
Vortex the mixture thoroughly to allow for the formation of the inclusion complex.
-
This method has been used to prepare clear solutions of this compound at concentrations of ≥ 2.5 mg/mL.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: General workflow for enhancing this compound's aqueous solubility.
Technical Support Center: Enhancing the Long-Term Stability of Fluralaner
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Fluralaner during long-term storage. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the long-term storage of this compound, offering potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Potency (Decrease in Assay Value) | Chemical Degradation: this compound may be susceptible to hydrolysis, oxidation, or photodegradation over time. The isoxazoline ring, in particular, can be a site of reactivity. | 1. Review Storage Conditions: Ensure this compound is stored in a cool, dry, and dark place. Minimize exposure to high humidity and light. 2. Inert Atmosphere: For highly sensitive applications, consider storing under an inert gas like nitrogen or argon to prevent oxidation. 3. Formulation with Stabilizers: Incorporate appropriate excipients such as antioxidants (e.g., BHA, BHT) or moisture scavengers into your formulation.[1][2][3] |
| Change in Physical Appearance (e.g., color change, clumping) | 1. Oxidation: Can lead to the formation of colored degradation products.[4] 2. Hygroscopicity: Absorption of moisture can cause the powder to clump or "cake".[4] 3. Polymorphic Transformation: Changes in the crystalline structure, potentially influenced by temperature and humidity fluctuations. | 1. Visual Inspection: Regularly inspect the physical appearance of your this compound stock. 2. Use of Desiccants: Store this compound in containers with desiccants to control moisture. 3. Co-processing with Excipients: Consider co-processing this compound with excipients that have water-scavenging properties, such as specific starches.[5][6] |
| Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC) | Formation of Degradation Products: New peaks indicate the presence of impurities or degradants resulting from chemical instability. | 1. Forced Degradation Studies: Conduct forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and identify their chromatographic profiles. This will help in developing a stability-indicating analytical method.[7] 2. Characterization of Degradants: Use techniques like mass spectrometry (MS) to identify the structure of the degradation products. This can provide insights into the degradation pathway. |
| Inconsistent Experimental Results | Inhomogeneity of Aged Stock: If degradation is not uniform, different aliquots from the same stock may yield varying results. | 1. Proper Sampling: Ensure thorough mixing of the stock material before taking a sample for an experiment. 2. Re-qualification of Old Stock: Before critical experiments, re-analyze aged this compound stock for purity and potency. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that can affect the stability of this compound in long-term storage?
The primary factors affecting this compound's stability are exposure to light, moisture, high temperatures, and oxidizing agents .[8][9][10] The isoxazoline core of the molecule can be susceptible to degradation under these conditions.
2. What are the likely degradation pathways for this compound?
While specific public data on this compound is limited, based on the chemistry of the isoxazoline ring and related compounds, likely degradation pathways include:
-
Hydrolysis: The amide linkage in the this compound structure could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The molecule may be sensitive to oxidizing agents, potentially leading to the formation of N-oxides or other oxidation products.[11]
-
Photodegradation: Exposure to UV light can induce cleavage of the N-O bond within the isoxazoline ring, a common degradation pathway for isoxazoline-containing pesticides.[12][13]
-
Thermal Degradation: High temperatures can lead to the opening of the isoxazoline ring, resulting in the formation of various degradation products.[14]
3. What are some recommended excipients to improve the stability of solid this compound formulations?
To enhance the stability of solid this compound formulations, consider the following excipients:
-
Antioxidants: To prevent oxidative degradation, butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and propyl gallate are commonly used.[2][3]
-
Moisture-Protective Agents/Scavengers: To protect against hydrolysis, excipients like partially pregelatinized starch (e.g., Starch 1500) can be used due to their ability to bind with water molecules.[1][6] Co-processing with certain salts can also enhance moisture-scavenging properties.[5]
-
Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidative degradation.[15]
-
Coating Agents: Film coating can provide a physical barrier against moisture and light.[1]
4. How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is crucial for accurately quantifying this compound in the presence of its degradation products. The key steps are:
-
Develop a robust HPLC method that provides good resolution and peak shape for the parent this compound compound.
-
Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Analyze the stressed samples using your developed HPLC method to ensure that all degradation peaks are well-separated from the main this compound peak and from each other.
-
Validate the method according to ICH guidelines, paying close attention to specificity, which is demonstrated by the ability to resolve the analyte from all potential impurities and degradants.
Experimental Protocols
Protocol 1: Forced Degradation Studies for this compound
Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid this compound powder and a solution of this compound to dry heat in an oven at a temperature above that of accelerated stability testing (e.g., 70°C) for a specified period.
-
Photolytic Degradation: Expose the solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, dilute it to a suitable concentration, and analyze it by a developed RP-HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent this compound. Aim for 5-20% degradation of the active ingredient for optimal results.[16]
-
Protocol 2: RP-HPLC Method for Stability Assessment of this compound
Objective: To quantify this compound and separate it from its potential degradation products.
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer pH 4.0) and an organic solvent (e.g., acetonitrile and/or methanol).[17] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm[11] |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
Note: This is a general method and should be optimized for your specific instrumentation and requirements.
Visualizations
Logical Workflow for this compound Stability Troubleshooting
Caption: Troubleshooting workflow for addressing this compound stability issues.
Potential Degradation Pathways of the Isoxazoline Ring
Caption: Potential degradation pathways of the isoxazoline ring under stress.
References
- 1. colorcon.com [colorcon.com]
- 2. scielo.br [scielo.br]
- 3. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
- 4. dvm360.com [dvm360.com]
- 5. research.monash.edu [research.monash.edu]
- 6. roquette.com [roquette.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pharmaceutical Antioxidants | PPTX [slideshare.net]
- 16. acv-verdun.fr [acv-verdun.fr]
- 17. EMA publishes new guidelines for veterinary medicine stability data - NCF International [ncfinternational.it]
Technical Support Center: Addressing Cross-Resistance in Fluralaner Efficacy Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluralaner. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cross-resistance in this compound efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a systemic insecticide and acaricide belonging to the isoxazoline class of compounds. Its primary mechanism of action is the antagonism of ligand-gated chloride channels, specifically γ-aminobutyric acid (GABA) receptors and L-glutamate-gated chloride channels (GluCls) in arthropods.[1] This disruption of neurotransmission leads to hyperexcitation, paralysis, and eventual death of the target pest.
Q2: We are observing lower than expected efficacy of this compound against a field population of ticks/fleas. Could this be due to resistance?
A2: Lower than expected efficacy can be an indication of resistance. Resistance to this compound can develop through two primary mechanisms:
-
Target-site insensitivity: This involves mutations in the GABA or glutamate-gated chloride channels that reduce the binding affinity of this compound to its target. A key mutation identified to confer resistance is the G3'M substitution in the third transmembrane domain (TMD3) of the GABA receptor subunit, RDL.[2][3]
-
Metabolic resistance: This involves an enhanced ability of the arthropod to detoxify the insecticide before it reaches its target site. This is often mediated by an overexpression of detoxification enzymes, such as cytochrome P450 monooxygenases.
To confirm resistance, it is crucial to conduct systematic bioassays and compare the results with a known susceptible strain.
Q3: What is cross-resistance and how does it relate to this compound?
A3: Cross-resistance occurs when resistance to one insecticide confers resistance to another, often due to a shared resistance mechanism. For example, a mutation in a target site that is common to two different insecticides can lead to resistance to both. While this compound has a distinct binding site on the GABA receptor compared to older insecticides like fipronil, some level of cross-resistance has been observed.[4] For instance, pyrethroid-resistant house fly strains have shown slight cross-resistance to this compound, potentially due to enhanced metabolic detoxification.[1]
Q4: Can we use synergists to investigate the mechanism of resistance in our this compound efficacy studies?
A4: Yes, synergists are a valuable tool for investigating metabolic resistance. Piperonyl butoxide (PBO) is a commonly used synergist that inhibits the activity of cytochrome P450 enzymes. If the efficacy of this compound is restored or significantly increased in the presence of PBO, it strongly suggests that P450-mediated detoxification is a significant mechanism of resistance in the population under study.
Q5: Are there any known mutations in the target sites that we should screen for if we suspect resistance?
A5: Yes, for target-site resistance to this compound, a key mutation to investigate is in the GABA receptor subunit, RDL. Specifically, the substitution of glycine (G) with methionine (M) at the third position of the third transmembrane domain (G3'M) has been shown to confer high levels of resistance to this compound.[2][3] Sequencing the RDL gene in your test population and comparing it to the sequence from a susceptible strain can identify this and other potential resistance-conferring mutations.
Troubleshooting Guides
Problem: High variability in mortality rates within the same concentration group in our bioassay.
| Possible Cause | Troubleshooting Step |
| Inconsistent exposure | Ensure uniform application of the this compound solution to the substrate (e.g., filter paper, larval media). For immersion assays, ensure all individuals are fully submerged for the same duration. |
| Heterogeneous test population | Ensure the test population is of a consistent age, life stage, and nutritional status. If using field-collected individuals, some inherent genetic variability is expected. |
| Improper environmental conditions | Maintain constant temperature and humidity throughout the assay, as fluctuations can affect insect metabolism and insecticide efficacy. |
| Substrate interference | Ensure the substrate used in the bioassay (e.g., filter paper, soil) does not bind with or degrade this compound, which would reduce its bioavailability. |
Problem: The susceptible reference strain shows higher than expected mortality in the control group.
| Possible Cause | Troubleshooting Step |
| Contamination | Thoroughly clean all glassware and equipment. Use fresh, uncontaminated solvents and substrates. Ensure there is no airborne contamination in the testing area. |
| Unhealthy test organisms | Inspect the reference strain for any signs of disease or stress before starting the bioassay. Ensure they are reared under optimal conditions. |
| Solvent toxicity | If a solvent is used to dissolve this compound, run a solvent-only control to ensure the solvent itself is not causing mortality. |
Problem: No clear dose-response relationship is observed (i.e., mortality does not increase with concentration).
| Possible Cause | Troubleshooting Step |
| Incorrect concentration range | The tested concentrations may be too high (resulting in 100% mortality across all groups) or too low (resulting in no significant mortality). Conduct preliminary range-finding studies to determine an appropriate concentration range. |
| High levels of resistance | The population may be highly resistant, and the concentrations tested are not high enough to elicit a response. Test higher concentrations or consider using a synergist to see if resistance can be overcome. |
| Issues with insecticide formulation | Ensure the this compound is properly dissolved and stable in the chosen solvent. Check for any precipitation of the compound at higher concentrations. |
Data Presentation
Table 1: Comparative Efficacy of Topical this compound and Permethrin Against Susceptible and Resistant House Fly (Musca domestica) Strains
| Strain | Insecticide | LD50 (ng/fly) | 95% Confidence Interval | Resistance Ratio (RR) |
| NIU (Susceptible) | This compound | 1.8 | 1.5 - 2.2 | - |
| Permethrin | 2.1 | 1.7 - 2.6 | - | |
| KS17 (Resistant) | This compound | 4.9 | 4.1 - 5.9 | 2.7 |
| Permethrin | 139 | 114 - 170 | 66.2 | |
| USDA-R (Resistant) | This compound | 2.9 | 2.4 - 3.5 | 1.6 |
| Permethrin | 26.1 | 21.4 - 31.8 | 12.4 | |
| PA-mixed (Resistant) | This compound | 4.1 | 3.4 - 5.0 | 2.3 |
| Permethrin | 24.6 | 20.2 - 29.9 | 11.7 |
Data adapted from a study on the toxicity of this compound against filth flies.[1]
Table 2: Efficacy of this compound Against a Multi-Acaricide Resistant Strain of Cat Fleas (Ctenocephalides felis)
| Flea Strain | Insecticide | Efficacy | Observations |
| KS1 (Resistant) | This compound | 100% | The KS1 strain has demonstrated resistance to carbaryl, chlorpyriphos, fenthion, fipronil, imidacloprid, permethrin, pyrethrins, and spinosad. A single oral dose of this compound provided 100% efficacy against repeated infestations for 4 months.[2] |
| Fipronil-Resistant Field Isolate | This compound + Moxidectin | >99.7% | A spot-on formulation of this compound and moxidectin was highly effective against a flea isolate that was not controlled by fipronil and (S)-methoprene under field conditions.[4] |
Experimental Protocols
Protocol 1: Larval Packet Test (LPT) for Acaricide Resistance in Ticks
This protocol is adapted from established methods for determining acaricide resistance in tick larvae.
Materials:
-
Technical grade this compound
-
Acetone (or other suitable solvent)
-
Olive oil
-
Whatman No. 1 filter papers (7.5 x 8.5 cm)
-
Bulldog clips
-
Micropipettes
-
Glass vials
-
Incubator (27°C, 80-90% RH)
-
Stereomicroscope
-
Susceptible and suspected resistant tick larvae (14-21 days old)
Methodology:
-
Preparation of Impregnated Papers:
-
Prepare a stock solution of this compound in acetone.
-
Prepare serial dilutions of the stock solution. A typical concentration range to test would be 0.1, 0.5, 1, 5, and 10 µg/cm².
-
Mix 2 parts of the this compound solution with 1 part olive oil.
-
Pipette 0.7 ml of the mixture evenly onto a filter paper.
-
Prepare control papers using only the solvent and olive oil mixture.
-
Allow the papers to dry in a fume hood for at least 2 hours.
-
-
Packet Assembly and Infestation:
-
Fold each treated filter paper in half and seal the sides with bulldog clips to create a packet.
-
Introduce approximately 100 tick larvae into each packet.
-
Seal the top of the packet with another bulldog clip.
-
Prepare at least three replicate packets for each concentration and for the control.
-
-
Incubation and Mortality Assessment:
-
Incubate the packets at 27°C and 80-90% relative humidity for 24 hours.
-
After 24 hours, open the packets and count the number of live and dead larvae under a stereomicroscope. Larvae that are unable to move are considered dead.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Perform probit analysis to determine the LC50 and LC95 values for each tick strain.
-
Calculate the Resistance Ratio (RR) by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.
-
Protocol 2: Larval Flea Bioassay for Insecticide Resistance
This protocol is adapted from methods used to assess insecticide susceptibility in cat flea larvae.[1]
Materials:
-
Technical grade this compound
-
Acetone
-
Larval flea rearing medium (e.g., a mixture of sand and dried beef blood)
-
Glass vials or petri dishes
-
Flea eggs from susceptible and suspected resistant strains
-
Incubator (27°C, 75% RH)
-
Stereomicroscope
Methodology:
-
Preparation of Treated Medium:
-
Prepare a stock solution of this compound in acetone.
-
Prepare serial dilutions to achieve the desired final concentrations in the larval medium (e.g., 0.1, 0.5, 1, 5, 10 ppm).
-
Add a precise volume of each dilution to a known weight of the larval rearing medium and mix thoroughly to ensure even distribution.
-
Allow the solvent to evaporate completely in a fume hood.
-
Prepare a control medium treated only with acetone.
-
-
Bioassay Setup:
-
Place a small amount of the treated medium into each glass vial or petri dish.
-
Carefully place a known number of flea eggs (e.g., 20-25) onto the surface of the medium in each container.
-
Prepare at least three replicates for each concentration and for the control.
-
-
Incubation and Assessment:
-
Incubate the containers at 27°C and 75% relative humidity in the dark for 28 days.
-
After 28 days, count the number of emerged adult fleas in each container.
-
-
Data Analysis:
-
Calculate the percentage of adult emergence for each concentration.
-
Determine the LC50 and LC95 (lethal concentration to inhibit 50% and 95% of adult emergence, respectively) using probit analysis.
-
Calculate the Resistance Ratio (RR) by comparing the LC50 values of the resistant and susceptible strains.
-
Mandatory Visualizations
A troubleshooting workflow for unexpected bioassay results.
Signaling pathway of this compound and mechanisms of resistance.
References
- 1. Insecticide Resistance in Fleas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The P450 genes of the cat flea, Ctenocephalides felis: a CYPome in flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of a spot-on combination of this compound plus moxidectin (Bravecto® Plus) in cats following repeated experimental challenge with a field isolate of Ctenocephalides felis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Oral Fluralaner Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental formulation and evaluation of oral Fluralaner.
Frequently Asked Questions (FAQs)
Q1: What are the main physicochemical properties of this compound that influence its oral bioavailability?
A1: this compound is a lipophilic compound with a high molecular weight (556.3 g/mol ) and a high logP value of 5.35. It is sparingly soluble in aqueous buffers, which can limit its dissolution and subsequent absorption in the gastrointestinal tract. Its high plasma protein binding (>99%) also influences its distribution and elimination kinetics.
Q2: What is the most significant factor affecting the oral bioavailability of this compound?
A2: The presence of food is the most critical factor influencing this compound's oral bioavailability. Administration of oral this compound formulations with food can significantly increase its absorption. Studies in dogs have shown that the bioavailability can be more than doubled when administered with a meal compared to a fasted state.
Q3: Does the dose of this compound affect its oral bioavailability?
A3: Yes, there is evidence of a dose-dependent inverse relationship with oral bioavailability. Studies in dogs have shown that lower oral doses may result in slightly higher relative bioavailability percentages.
Q4: What are the typical pharmacokinetic parameters of oral this compound in dogs?
A4: Following oral administration in dogs, this compound is readily absorbed, with maximum plasma concentrations (Cmax) typically reached within one day. It exhibits a long elimination half-life of 12-15 days and a mean residence time of 15-20 days, which contributes to its prolonged efficacy.
Q5: Are there alternative routes of administration for this compound with different bioavailability profiles?
A5: Yes, besides oral administration, this compound is also available in topical (pour-on) and injectable extended-release formulations. Topical administration in dogs results in a bioavailability of approximately 22-25%. Intravenous administration, by definition, has 100% bioavailability and is used as a reference in pharmacokinetic studies.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low and variable plasma concentrations in preclinical studies. | Poor dissolution of the active pharmaceutical ingredient (API) due to low aqueous solubility. | 1. Formulation Strategy: Consider lipid-based formulations, solid dispersions, or micronization to enhance dissolution rate. 2. Solubilizing Excipients: Incorporate surfactants or other solubilizing agents in the formulation. 3. Amorphous Form: Investigate the use of amorphous this compound, which typically has higher solubility than the crystalline form. |
| Significant differences in bioavailability between fed and fasted animal groups. | Food-induced enhancement of this compound absorption. This is an inherent property of the molecule. | 1. Standardize Feeding Protocols: For consistent results, strictly control the feeding schedule in your studies. Administering the formulation with a standardized meal is recommended. 2. Investigate Food Composition: The fat content of the meal may influence the extent of bioavailability enhancement. Evaluate formulations with meals of varying fat content. |
| Inconsistent absorption profiles not related to food. | Variability in gastrointestinal transit time or regional differences in intestinal absorption. | 1. Controlled-Release Formulations: Develop and test controlled-release formulations that release the drug over an extended period, potentially leading to more consistent absorption. 2. Permeation Enhancers: While this compound is lipophilic, investigating the use of safe and effective permeation enhancers could potentially improve the rate and consistency of absorption. |
| Difficulty in quantifying this compound in plasma samples. | Inadequate sensitivity of the analytical method or interference from plasma matrix components. | 1. Optimize Sample Preparation: Employ a robust protein precipitation method, for example, using acetonitrile. 2. Enhance Analytical Sensitivity: Utilize a highly sensitive detection method like tandem mass spectrometry (LC-MS/MS or UPLC-MS/MS). 3. Method Validation: Ensure the analytical method is fully validated for linearity, accuracy, precision, and a low limit of quantification (LLOQ), typically around 1 ng/mL to 10 ng/mL. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Oral this compound in Dogs (25 mg/kg Dose)
| Parameter | Fasted Group | Fed Group | Factor of Increase (Fed/Fasted) |
| Cmax (ng/mL) | 1591 ± 708 | 3377 ± 669 | 2.1 |
| tmax (day) | 1.3 ± 1.2 | 1.4 ± 1.3 | - |
| AUC0-91d (day*ng/mL) | 31369 ± 20654 | 78785 ± 11440 | 2.5 |
| Data sourced from a study in Beagle dogs. |
Table 2: Oral Bioavailability of this compound in Dogs at Different Doses
| Oral Dose (mg/kg) | Mean Bioavailability (%) |
| 12.5 | 34 ± 16 |
| 25 | 26 ± 11 |
| 50 | 20 ± 8 |
| Data indicates a trend of slightly decreasing bioavailability with increasing doses. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Dogs
-
Animal Model: Use healthy Beagle dogs, acclimated to the study environment.
-
Grouping: Randomly assign dogs to fasted and fed groups.
-
Dosing:
-
Fasted Group: Fast dogs overnight before administering the oral this compound formulation.
-
Fed Group: Provide a standard meal shortly before or at the time of administration.
-
Administer a single oral dose of the this compound formulation (e.g., 25 mg/kg).
-
-
Blood Sampling: Collect blood samples from a suitable vein (e.g., jugular) at predetermined time points (e.g., 0, 2, 4, 8, 24 hours, and then at regular intervals for up to 112 days).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -20°C or lower until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method (see Protocol 2).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, tmax, AUC, and half-life using non-compartmental methods.
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To a 100 µL plasma sample, add an internal standard.
-
Add 450 µL of a precipitation solution (e.g., acetonitrile with 4% ammonium hydroxide) to precipitate plasma proteins.
-
Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
-
-
Chromatographic Separation:
-
Inject the supernatant from the previous step into an HPLC or UPLC system.
-
Use a suitable column, such as a C18 column.
-
Employ a mobile phase gradient, for instance, a mixture of acetonitrile and water, both containing 0.1% formic acid.
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer with an electrospray ionization (ESI) source, typically in negative mode.
-
Monitor for the specific parent and product ion transitions for this compound.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound in blank plasma.
-
Determine the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve. The linear range is typically from 1 ng/mL to 2500 ng/mL.
-
Visualizations
In Vivo Pharmacokinetic Study Workflow
Key Factors Influencing Oral this compound Bioavailability
Technical Support Center: Minimizing Off-Target Effects of Fluralaner in Experimental Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Fluralaner in experimental systems. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize potential off-target effects and ensure the validity of your results.
Troubleshooting Guide
Researchers using this compound in vitro may occasionally observe unexpected cellular effects. This guide provides a structured approach to identifying and mitigating potential off-target phenomena.
Diagram: Troubleshooting Workflow for Unexpected In Vitro Effects
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Quantitative Data Summary
| Parameter | Species/System | Value | Reference |
| On-Target Activity (IC50) | Housefly head membranes (GABA Receptor) | 455 pM | [1](--INVALID-LINK--) |
| Cat flea RDL-A285 | 0.45 nM | [2] | |
| Fruit fly RDL-S302 | 2.8 nM | [2] | |
| Off-Target Activity (IC50) | Rat brain membranes (GABA Receptor) | >10 µM | [1](--INVALID-LINK--) |
| Rat GABACl expressed in WS-1 cells | No inhibitory action | [2] | |
| Genotoxicity | Bacterial reverse mutation assay (Ames test) | Negative | [3](4--INVALID-LINK-- |
| Mouse Lymphoma Assay | Negative | [3](4--INVALID-LINK-- | |
| Chromosomal Aberration Assay | Negative | [3](4--INVALID-LINK-- | |
| In vivo Micronucleus Test (Mouse) | Negative | [3](4--INVALID-LINK-- | |
| Solubility | DMSO | ~30 mg/mL | [1](--INVALID-LINK--) |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [1](--INVALID-LINK--) |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to off-target effects?
This compound is a member of the isoxazoline class of insecticides and acaricides.[5](--INVALID-LINK--) Its primary mechanism of action is the antagonism of ligand-gated chloride channels, specifically gamma-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels, in the nervous system of arthropods.[5](--INVALID-LINK--) This leads to hyperexcitation, paralysis, and death of the target parasites. This compound exhibits high selectivity for insect and acarid GABA receptors over their mammalian counterparts, which is the basis for its wide safety margin in mammals.[6](--INVALID-LINK--)
Diagram: this compound's Selective Mechanism of Action
Caption: this compound's high affinity for invertebrate vs. mammalian GABA receptors.
Q2: I am observing unexpected cytotoxicity in my cell culture experiments with this compound. What could be the cause?
While this compound has a high safety margin, in vitro systems can be sensitive. Here are some potential causes for unexpected cytotoxicity:
-
High Concentration: Ensure you are using a concentration of this compound that is relevant to your experimental goals and, if possible, below any known cytotoxic levels for your cell line. Since specific IC50 values for many cell lines are not published, it is advisable to perform a dose-response curve to determine the non-toxic concentration range for your specific cells.
-
Solvent Toxicity: this compound is often dissolved in solvents like DMSO. High concentrations of DMSO can be toxic to cells. Always run a vehicle control with the same concentration of the solvent used to deliver this compound to ensure that the observed effects are not due to the solvent itself.
-
Compound Purity: Verify the purity of your this compound stock. Impurities could contribute to cytotoxicity.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. It is possible your cell line is particularly sensitive.
Q3: Is this compound genotoxic?
Based on a standard battery of in vitro and in vivo tests, this compound is not considered to be genotoxic.[3](4--INVALID-LINK-- These tests include:
-
Bacterial reverse mutation assay (Ames test)
-
In vitro mouse lymphoma assay
-
In vitro chromosomal aberration assay in Chinese Hamster Ovary (CHO) cells
-
In vivo mouse micronucleus test
Q4: How should I prepare this compound for in vitro experiments?
This compound is sparingly soluble in aqueous buffers. For in vitro experiments, it is recommended to first dissolve this compound in an organic solvent such as DMSO to create a stock solution.[1](--INVALID-LINK--) This stock solution can then be diluted in your cell culture medium to the desired final concentration. The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Diagram: this compound Solution Preparation Workflow
Caption: Recommended workflow for preparing this compound working solutions.
Q5: Are there any known off-target interactions of this compound with other cellular pathways?
The primary target of this compound is well-established as the GABA- and glutamate-gated chloride channels.[5](--INVALID-LINK--) Due to its high selectivity for invertebrate receptors, significant off-target interactions in mammalian cells at experimentally relevant concentrations are not widely reported. However, as with any chemical compound, it is good practice to consider the possibility of unforeseen interactions. If you observe an unexpected phenotype that cannot be explained by cytotoxicity, further investigation into potential off-target effects on other signaling pathways may be warranted.
Experimental Protocols
To assist researchers in assessing the potential off-target effects of this compound in their specific experimental systems, we provide the following detailed methodologies for key assays.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic potential of this compound on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Mammalian cell line of choice (e.g., HepG2, CHO, HEK293)
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or negative control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vitro Genotoxicity Assessment using the Micronucleus Assay
This protocol describes the in vitro micronucleus assay to evaluate the potential of this compound to induce chromosomal damage in mammalian cells.
Materials:
-
Mammalian cell line of choice (e.g., CHO, TK6)
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
Cytochalasin B (for cytokinesis block)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
DNA stain (e.g., Giemsa, DAPI)
-
Microscope slides
-
Microscope with appropriate filters
Procedure:
-
Cell Culture and Treatment: Culture cells to approximately 50% confluency. Treat the cells with various concentrations of this compound, a positive control (e.g., mitomycin C), a vehicle control, and a negative control for a duration equivalent to 1.5-2 normal cell cycles.
-
Cytokinesis Block: Add cytochalasin B to the culture medium at a concentration that effectively blocks cytokinesis without being overly toxic.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization.
-
Hypotonic Treatment: Resuspend the cells in a hypotonic solution and incubate to swell the cells.
-
Fixation: Fix the cells by adding fresh, cold fixative. Repeat the fixation step several times.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA stain.
-
Microscopic Analysis: Score at least 2,000 binucleated cells per concentration for the presence of micronuclei. A micronucleus is a small, round, membrane-bound DNA fragment in the cytoplasm of the cell.
-
Data Analysis: Compare the frequency of micronucleated cells in the this compound-treated groups to the negative and vehicle control groups. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic result.
References
- 1. Toxicity study of Fluralaner_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. merck.com [merck.com]
- 4. merck.com [merck.com]
- 5. A systematic review of this compound as a treatment for ectoparasitic infections in mammalian species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on the biology, survival, and reproductive fitness of the neotropical malaria vector Anopheles aquasalis - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling Fluralaner powder to avoid inhalation
This guide provides best practices and detailed protocols for researchers, scientists, and drug development professionals working with Fluralaner powder. Adherence to these procedures is critical to minimize inhalation risk and ensure a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound powder?
A1: this compound is suspected of damaging the unborn child and is very toxic to aquatic life with long-lasting effects.[1][2] The primary route of occupational exposure is through inhalation of the powder, which can lead to systemic effects. Direct contact with the powder can also cause mechanical irritation to the skin and eyes.[1][3]
Q2: What is the Occupational Exposure Limit (OEL) for this compound?
A2: The OEL for this compound is 100 µg/m³ over an 8-hour time-weighted average (OEB 2).[4][5] A surface wipe limit of 1000 µ g/100 cm² is also recommended to prevent take-home exposure.[4][5]
Q3: What are the essential engineering controls required for handling this compound powder?
A3: All handling of this compound powder that may generate dust must be conducted in a certified chemical fume hood or a ventilated balance enclosure (VBE).[6][7] These enclosures protect the user by drawing airborne particles away from the breathing zone. The general laboratory ventilation should provide a minimum of 6-12 air changes per hour and maintain negative pressure relative to adjacent non-laboratory areas.[2][8]
Q4: What personal protective equipment (PPE) is necessary when working with this compound powder?
A4: The minimum required PPE includes a lab coat, safety glasses with side shields, and two pairs of nitrile gloves.[1][9] For procedures with a higher risk of aerosolization, a face shield and respiratory protection may be necessary.
Q5: How should I dispose of this compound waste?
A5: this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.[10] Do not dispose of this compound waste down the drain or in regular trash. All contaminated materials, including gloves, weigh boats, and paper towels, should be collected in a designated, sealed hazardous waste container.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Analytical balance reading is unstable when weighing. | Air drafts from the fume hood. | Ensure the fume hood sash is at the lowest practical working height. Use a ventilated balance enclosure (VBE) specifically designed for weighing powders. |
| Static electricity on the weigh boat or powder. | Use an anti-static gun or ionizing bar to dissipate static charge before and during weighing. | |
| This compound powder is not dissolving in the chosen solvent. | Incorrect solvent selection. | Refer to the experimental protocol for recommended solvents. Sonication or gentle warming (if the compound is stable) may aid dissolution. |
| Compound has precipitated out of solution. | Ensure the concentration does not exceed the solubility limit in the chosen solvent. Prepare fresh solutions before each experiment. | |
| Visible powder residue on work surfaces after cleaning. | Improper decontamination procedure. | Follow the detailed decontamination protocol. A final wipe with 70% ethanol or a suitable laboratory detergent is recommended. Visually inspect the area under good lighting to ensure all residue is removed. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | 100 µg/m³ (8-hour TWA, OEB 2) | [4][5] |
| Surface Wipe Limit | 1000 µ g/100 cm² | [4][5] |
Experimental Protocols
Protocol 1: Weighing this compound Powder
Objective: To accurately weigh this compound powder while minimizing the risk of inhalation and contamination.
Materials:
-
This compound powder
-
Ventilated Balance Enclosure (VBE) or Chemical Fume Hood
-
Analytical balance
-
Anti-static weigh boats
-
Spatula
-
Two pairs of nitrile gloves
-
Lab coat
-
Safety glasses with side shields
-
Designated hazardous waste container
Procedure:
-
Don all required PPE.
-
Prepare the work area within the VBE or chemical fume hood by laying down absorbent bench paper.
-
Place a weigh boat on the analytical balance and tare.
-
Carefully open the this compound container inside the enclosure.
-
Using a clean spatula, slowly transfer the desired amount of powder to the weigh boat. Avoid any sudden movements that could generate dust.
-
Close the this compound container immediately after dispensing.
-
Record the weight.
-
Carefully transfer the weigh boat containing the powder to a secondary container for the next step (e.g., a vial for dissolution).
-
Clean the spatula with a dry wipe followed by a wipe dampened with 70% ethanol, disposing of the wipes in the hazardous waste container.
-
Dispose of the used weigh boat and any contaminated bench paper in the designated hazardous waste container.
Protocol 2: Dissolving this compound Powder
Objective: To safely dissolve this compound powder for experimental use.
Materials:
-
Weighed this compound powder in a suitable container (e.g., glass vial)
-
Appropriate solvent (e.g., Dimethyl Sulfoxide (DMSO), Ethanol)
-
Vortex mixer or sonicator
-
Pipettes and tips
-
Two pairs of nitrile gloves
-
Lab coat
-
Safety glasses with side shields
-
Chemical Fume Hood
Procedure:
-
Perform all steps within a chemical fume hood.
-
Ensure all necessary PPE is worn.
-
Add the appropriate volume of solvent to the container with the pre-weighed this compound powder.
-
Securely cap the container.
-
Mix the solution using a vortex mixer or sonicator until the powder is completely dissolved. Gentle warming may be used if necessary, provided the compound is heat-stable.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
The stock solution is now ready for further dilution or use in experiments.
Emergency Procedures
Spill Cleanup
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the affected area. Restrict access to the spill area.
-
Don Appropriate PPE: Before re-entering the area, don a lab coat, two pairs of nitrile gloves, safety goggles, and a face shield. For large spills, respiratory protection (e.g., an N95 respirator) may be necessary.
-
Contain the Spill: Cover the powder spill with absorbent pads wetted with a dust-suppressing liquid (e.g., water, unless reactive with the compound).[11]
-
Clean the Spill: Carefully collect the absorbed material using a scoop or forceps and place it into a designated hazardous waste container.[3]
-
Decontaminate the Area: Wipe the spill area with a detergent solution, followed by 70% ethanol. Dispose of all cleaning materials in the hazardous waste container.
-
Remove PPE: Remove PPE in a manner that avoids self-contamination and dispose of it in the hazardous waste container.
-
Wash Hands: Thoroughly wash your hands with soap and water.
Accidental Inhalation
-
Move to Fresh Air: Immediately move the affected individual to an area with fresh air.
-
Seek Medical Attention: Call emergency services or your institution's occupational health department.[2][12]
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.
Visual Workflow for Safe Handling of this compound Powder
Caption: Workflow for the safe handling of this compound powder.
References
- 1. southalabama.edu [southalabama.edu]
- 2. sites.allegheny.edu [sites.allegheny.edu]
- 3. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. First Aid - Chemical Poisoning [moh.gov.sa]
- 6. qmul.ac.uk [qmul.ac.uk]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. gloves.com [gloves.com]
- 9. CCOHS: Chemical Protective Clothing - Glove Selection [ccohs.ca]
- 10. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 11. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 12. First Aid - Dealing with Toxins and Toxic Fumes [moh.gov.sa]
Adjusting for the effect of food on Fluralaner absorption in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the pharmacokinetic properties of Fluralaner, with a specific focus on the impact of food on its absorption.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of food on the oral absorption of this compound in dogs?
A1: The presence of food significantly enhances the oral absorption and bioavailability of this compound in dogs.[1][2][3][4][5] When administered with a full meal, the total drug exposure (AUC) and the maximum plasma concentration (Cmax) are substantially increased compared to administration in a fasted state.[1][2][3][4][5][6] It is recommended to administer this compound chewable tablets at or around the time of feeding.[1][7]
Q2: By how much does food increase this compound bioavailability?
A2: Studies have shown that oral administration of this compound with a full ration of food results in a 2.5-fold increase in the total drug exposure over 91 days (AUC) and a 2.1-fold increase in the maximum plasma concentration (Cmax) compared to fasted dogs.[1][2][3][4][5][6] This difference in bioavailability is statistically significant.[1][2][3][4][5][6]
Q3: Does feeding affect the time it takes for this compound to reach maximum plasma concentration (Tmax)?
A3: No, the time to reach maximum plasma concentration (Tmax) is not significantly different between fed and fasted dogs.[1][2][3][4][5][6] In both groups, the mean Tmax is approximately one day.[1] This indicates that while food increases the extent of absorption, it does not delay the onset of absorption.[1]
Q4: Is there a risk of toxicity associated with the increased bioavailability when this compound is administered with food?
A4: Studies have not observed any adverse events in dogs that were administered this compound with food, despite the significant increase in bioavailability.[1][2][3][4][5][6] This suggests that the increased plasma concentrations are not associated with an increased risk of toxicity.[1]
Q5: What is the recommended administration protocol for this compound in clinical or field settings to ensure optimal absorption?
A5: To ensure optimal absorption and efficacy, this compound chewable tablets should be administered with food.[8][9][10][11] The product label for Bravecto® specifically states that it should be administered with food.[8][9][10]
Troubleshooting Guide for Experimental Discrepancies
Issue: Lower than expected plasma concentrations of this compound observed in a study group.
-
Possible Cause: Inconsistent feeding schedule or administration of this compound in a fasted or semi-fasted state.
-
Troubleshooting Steps:
-
Verify Feeding Protocol: Review the study protocol and records to confirm that all subjects in the treatment group were fed a full meal at or around the time of this compound administration.
-
Standardize Meal Composition: Ensure the type and amount of food provided are consistent across all subjects, as diet composition (e.g., fat content) can influence drug absorption.[1]
-
Observe Administration: Directly observe the administration process to confirm that the animal consumes the entire dose and the accompanying meal.
-
Issue: High inter-individual variability in this compound plasma concentrations.
-
Possible Cause: Inconsistent administration with respect to feeding times across different subjects.
-
Troubleshooting Steps:
-
Strict Feeding Schedule: Implement and enforce a strict feeding and dosing schedule. Administer this compound at the same time relative to the meal for all subjects.
-
Record Keeping: Maintain detailed records of the time of feeding and the time of drug administration for each animal to identify any potential correlations with plasma concentration variability.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Fed vs. Fasted Dogs
| Parameter | Fed Group | Fasted Group | Fold Change (Fed/Fasted) | Statistical Significance |
| Cmax (ng/mL) | Mean value significantly higher | Lower mean value | 2.1 | Statistically Significant |
| AUC₀₋₉₁d (ng·d/mL) | Mean value significantly higher | Lower mean value | 2.5 | Statistically Significant |
| Tmax (days) | ~1 day | ~1 day | No significant difference | Not Statistically Significant |
Data compiled from studies administering a single oral dose of 25 mg/kg this compound to beagle dogs.[1][2][3][4][5][6]
Experimental Protocols
Protocol: Investigating the Effect of Food on this compound Pharmacokinetics in Dogs
This protocol is based on the methodology described in the pivotal study by Walther et al. (2014).
-
Animal Subjects:
-
Species: Beagle dogs.
-
Health Status: Healthy, confirmed by veterinary examination.
-
Group Size: A minimum of 12 animals to be divided into two groups (fed and fasted).
-
-
Housing and Acclimation:
-
House dogs individually in pens under standard laboratory conditions.
-
Allow for an acclimation period before the start of the study.
-
-
Study Design:
-
Randomized, parallel-group design.
-
Group 1 (Fed): Receive a single oral dose of this compound with their full daily ration of food.
-
Group 2 (Fasted): Fasted overnight prior to administration of a single oral dose of this compound.
-
-
Dosing:
-
Drug: this compound chewable tablets.
-
Dose: 25 mg/kg body weight.
-
Administration:
-
Fed Group: Administer the tablet at the time of feeding. Ensure the dog consumes the entire meal.
-
Fasted Group: Administer the tablet on an empty stomach.
-
-
-
Blood Sampling:
-
Collect blood samples into appropriate anticoagulant tubes at the following time points:
-
Pre-dose (0 hours)
-
2, 4, and 8 hours post-dose
-
1, 2, 3, 4, 7, 14, 21, 28, 42, 56, 70, 84, and 91 days post-dose.[1]
-
-
Process blood samples to separate plasma and store frozen until analysis.
-
-
Pharmacokinetic Analysis:
-
Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental methods.
-
Perform statistical analysis to compare the parameters between the fed and fasted groups.
-
Mandatory Visualization
References
- 1. The effect of food on the pharmacokinetics of oral this compound in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of food on the pharmacokinetics of oral this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The effect of food on the pharmacokinetics of oral this compound in dogs | Semantic Scholar [semanticscholar.org]
- 5. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 6. doaj.org [doaj.org]
- 7. A randomized, blinded, controlled USA field study to assess the use of this compound tablets in controlling canine flea infestations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.report [fda.report]
- 9. BRAVECTO® (this compound) Chews [dailymed.nlm.nih.gov]
- 10. us.bravecto.com [us.bravecto.com]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
Validation & Comparative
A Comparative Pharmacokinetic Profile of Fluralaner in Canines and Felines
A comprehensive analysis of fluralaner's absorption, distribution, metabolism, and excretion in dogs and cats for researchers and drug development professionals.
This compound, a member of the isoxazoline class of ectoparasiticides, has become a widely used agent for the control of fleas and ticks in both dogs and cats. Its prolonged duration of activity after a single dose offers a significant advantage in owner compliance and persistent efficacy. Understanding the pharmacokinetic differences of this compound between these two species is crucial for optimizing dosing regimens, ensuring safety, and guiding the development of future veterinary drug products. This guide provides a detailed comparison of the pharmacokinetic parameters of this compound in dogs and cats, supported by experimental data from peer-reviewed studies.
Key Pharmacokinetic Parameters: A Species-Specific Comparison
The pharmacokinetic profile of this compound exhibits notable differences between dogs and cats, particularly concerning the route of administration. The following tables summarize the key pharmacokinetic parameters for intravenous, topical, and oral administration in both species.
Intravenous Administration
Intravenous administration provides a baseline for understanding the fundamental distribution and elimination characteristics of a drug, independent of absorption.
| Parameter | Dog | Cat |
| Dose (mg/kg) | 12.5 | 5 |
| t½ (days) | 15 | 11 |
| MRT (days) | 20 | 15 |
| Vz (L/kg) | 3.1 | Not Reported |
| Cl (L/kg/day) | 0.14 | Not Reported |
t½: Half-life; MRT: Mean Residence Time; Vz: Volume of distribution during the terminal phase; Cl: Clearance.
Following intravenous administration, this compound demonstrates a long terminal half-life in both species, though it is shorter in cats (11 days) compared to dogs (15 days).[1] This is also reflected in the Mean Residence Time (MRT), which is 15 days in cats and 20 days in dogs.[1] The relatively high volume of distribution in dogs (3.1 L/kg) suggests extensive tissue distribution.
Topical Administration
Topical administration is a common route for this compound in both dogs and cats.
| Parameter | Dog (25 mg/kg) | Cat (20 mg/kg) | Cat (40 mg/kg) |
| Cmax (ng/mL) | 727 | 757 | 1599 |
| Tmax (days) | 7 - 63 (plateau) | 3 - 21 | 3 - 21 |
| AUC(0→t) (day*ng/mL) | 53,565 | 24,111 | 41,555 |
| t½ (days) | 17 - 21 | 12 - 13 | 12 - 13 |
| Bioavailability (%) | ~25 | ~25 | Not Reported |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0→t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t½: Half-life.
After topical application, this compound is readily absorbed in both dogs and cats, with a systemic bioavailability of approximately 25% in both species.[1] A key difference is observed in the plasma concentration profile. In dogs, this compound exhibits an extended plasma plateau, with maximum concentrations observed between 7 and 63 days post-administration.[1] In contrast, cats show a more defined and earlier Tmax, occurring between 3 and 21 days.[1] Although the Cmax is similar at comparable dose levels (727 ng/mL in dogs at 25 mg/kg and 757 ng/mL in cats at 20 mg/kg), the overall systemic exposure (AUC) in cats is about half that of dogs at these doses.[1] The terminal half-life after topical administration is also shorter in cats (12-13 days) compared to dogs (17-21 days).[1] These pharmacokinetic differences support the higher recommended minimum topical dose for cats (40 mg/kg) compared to dogs (25 mg/kg) to achieve a similar 12-week period of efficacy.[1]
Oral Administration
Oral administration of this compound is currently well-documented for dogs.
| Parameter | Dog (12.5 mg/kg) | Dog (25 mg/kg) | Dog (50 mg/kg) | Cat |
| Cmax (ng/mL) | 794 | 1582 | 2587 | Data Not Available |
| Tmax (days) | 1 | 1 | 1 | Data Not Available |
| AUC(0→t) (day*ng/mL) | 13,322 | 27,247 | 41,836 | Data Not Available |
| t½ (days) | 12 - 15 | 12 - 15 | 12 - 15 | Reportedly longer than in dogs |
| Bioavailability (%) | 20 - 34 (dose-dependent) | 20 - 34 (dose-dependent) | 20 - 34 (dose-dependent) | Data Not Available |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0→t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t½: Half-life.
In dogs, this compound is readily absorbed after oral administration, with maximum plasma concentrations typically reached within one day.[2][3][4] The half-life following oral administration in dogs is approximately 12-15 days.[2][3][4] The oral bioavailability in dogs is inversely related to the dose and ranges from 20% to 34%.[5] The presence of food significantly increases the oral absorption of this compound in dogs.[5]
For cats, detailed pharmacokinetic data following oral administration of this compound is not as readily available in the public domain. However, it has been reported that the half-life of this compound in cats after oral administration appears to be longer than in dogs.[5]
Experimental Protocols
The data presented in this guide is derived from studies employing rigorous experimental designs and analytical methodologies.
Study Design for Topical and Intravenous Administration in Dogs and Cats[1]
-
Animals: The studies utilized 24 healthy young adult male and female Beagle dogs and 24 healthy young adult male and female European shorthair cats.
-
Housing: Animals were housed individually for a period post-treatment to prevent cross-contamination.
-
Dosing:
-
Topical: Dogs received topical doses of 12.5, 25, or 50 mg/kg. Cats received topical doses of 20, 40, or 80 mg/kg. The solution was applied to the skin along the dorsal line.
-
Intravenous: Dogs received a single intravenous dose of 12.5 mg/kg. Cats received a single intravenous dose of 5 mg/kg.
-
-
Sample Collection: Blood samples were collected from each animal at predetermined time points for up to 112 days post-administration.
-
Analytical Method: Plasma concentrations of this compound were quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental methods.
Study Design for Oral Administration in Dogs[2]
-
Animals: The study used 24 healthy Beagle dogs.
-
Dosing: Dogs were administered this compound as chewable tablets at doses of 12.5, 25, or 50 mg/kg.
-
Sample Collection: Plasma samples were collected for up to 112 days after treatment.
-
Analytical Method: this compound concentrations in plasma were determined using a validated HPLC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental methods were used to calculate the pharmacokinetic parameters.
Visualizing the Comparative Pharmacokinetic Workflow
The following diagram illustrates the logical workflow for a comparative pharmacokinetic study of this compound in dogs and cats.
Caption: Workflow for Comparative Pharmacokinetic Analysis of this compound.
Conclusion
The pharmacokinetic profiles of this compound in dogs and cats exhibit distinct differences that are critical for informed clinical use. In general, this compound has a longer persistence in dogs compared to cats, as evidenced by a longer terminal half-life and mean residence time.[1] After topical administration, the absorption profile differs significantly, with dogs showing a prolonged plasma concentration plateau and cats a more rapid time to peak concentration.[1] These variations in pharmacokinetics underscore the importance of species-specific dosing recommendations to ensure both safety and efficacy. While extensive data is available for oral administration in dogs, a notable gap exists in the publicly available literature regarding the oral pharmacokinetics of this compound in cats. Further research in this area would be beneficial for a more complete understanding and to potentially expand the therapeutic options for this important ectoparasiticide in the feline population.
References
- 1. Comparative pharmacokinetics of this compound in dogs and cats following single topical or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The effect of food on the pharmacokinetics of oral this compound in dogs | Semantic Scholar [semanticscholar.org]
- 3. Sorry - 694516 [medicines.health.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Fecal elimination of this compound in different carnivore species after oral administration [frontiersin.org]
Synergistic Potential and Comparative Efficacy of Fluralaner in Combination Therapies
The combination of fluralaner with other antiparasitic compounds, most notably moxidectin, represents a significant advancement in veterinary medicine, offering broad-spectrum protection against a wide range of ecto- and endoparasites. This guide provides a comprehensive comparison of the performance of this compound in combination therapies, with a focus on its synergistic potential with moxidectin. The information is intended for researchers, scientists, and drug development professionals, with detailed experimental data, protocols, and mechanistic diagrams to support further investigation.
This compound and Moxidectin: A Synergistic Combination for Broad-Spectrum Parasite Control
This compound, an isoxazoline class insecticide and acaricide, is a potent inhibitor of the arthropod nervous system. Its primary mechanism of action involves the antagonism of ligand-gated chloride channels, specifically GABA (gamma-aminobutyric acid) and glutamate receptors.[1] This leads to uncontrolled neuronal activity, paralysis, and death of the parasite. Moxidectin, a macrocyclic lactone, also targets the parasite's nervous system by binding to glutamate-gated and GABA-gated chloride channels, but at a different site than isoxazolines.[1] This binding results in the hyperpolarization of nerve and muscle cells, leading to paralysis and death of the parasite.[1]
The combination of this compound and moxidectin provides a comprehensive approach to parasite control, targeting both external (fleas, ticks) and internal (heartworms, intestinal worms) parasites.[2] While the term "synergy" implies an effect greater than the sum of the individual components, the available literature primarily highlights the complementary nature of their mechanisms of action, resulting in a broader spectrum of activity.
Comparative Efficacy Against Ectoparasites
Clinical studies have consistently demonstrated the high efficacy of the this compound-moxidectin combination against common ectoparasites in cats.
Table 1: Efficacy of this compound + Moxidectin vs. Fipronil + (S)-methoprene against Ctenocephalides felis (Fleas) in Cats
| Treatment Group | Day 2 | Day 58 | Day 93 |
| This compound + Moxidectin | 100% | 99.7% | 100% |
| Fipronil + (S)-methoprene | Not Reported | 30.6% - 65.6% (range) | Not Reported |
| Control (Untreated) | 0% | 0% | 0% |
| (Data sourced from Fisara et al., 2019)[3][4][5] |
Table 2: Efficacy of this compound + Moxidectin vs. Fipronil against Ticks (Ixodes ricinus and Rhipicephalus sanguineus) in Cats
| Treatment Group | Week 2 | Week 8 | Week 12 |
| This compound + Moxidectin (% tick-free cats) | >97% | >97% | 94.1% |
| Fipronil (% tick-free cats) | Not Reported | <90% | 92.2% |
| (Data sourced from Rohdich et al., 2018)[6][7] |
Efficacy Against Other Parasites
The combination has also shown high efficacy against other parasites. A single topical application of this compound plus moxidectin was 100% effective in reducing mean mite counts of Otodectes cynotis (ear mites) in cats by day 28.[8][9] Furthermore, this combination is indicated for the prevention of heartworm disease (Dirofilaria immitis) and the treatment of intestinal roundworm (Toxocara cati) and hookworm (Ancylostoma tubaeforme) infections.[1]
Experimental Protocols
Flea Efficacy Study (adapted from Fisara et al., 2019)[3][4][5]
-
Animals: Thirty healthy adult domestic shorthair cats.
-
Housing: Individually housed in a controlled environment.
-
Acclimation: Acclimated for at least 7 days before the start of the study.
-
Randomization: Randomized into three groups of ten cats each.
-
Treatment Groups:
-
Group A: Untreated control.
-
Group B: Single topical application of this compound (40 mg/kg) and moxidectin (2 mg/kg).
-
Group C: Three monthly topical applications of fipronil and (S)-methoprene.
-
-
Infestation: Cats were infested with approximately 100 unfed adult Ctenocephalides felis on days -2, 7, 14, 28, 42, 56, 70, and 84.
-
Flea Counts: Fleas were removed and counted 48 hours after treatment and after each subsequent infestation.
-
Efficacy Calculation: Efficacy was calculated using the formula: Efficacy (%) = 100 × (Mc - Mt) / Mc, where Mc is the geometric mean number of live fleas on control cats and Mt is the geometric mean number of live fleas on treated cats.
Signaling Pathways and Mechanism of Action
The distinct yet complementary mechanisms of action of this compound and moxidectin contribute to the broad-spectrum efficacy of their combination. Both compounds act on ligand-gated chloride channels in the nervous system of parasites, leading to paralysis and death.
This compound in Combination with Other Compounds
The safety and efficacy of this compound have also been evaluated in combination with other compounds. Concurrent administration of oral this compound with milbemycin oxime and praziquantel in dogs was found to be well-tolerated, with no adverse events attributed to the concurrent use.[10][11] This suggests the potential for developing further combination products incorporating this compound for even broader parasite coverage.
Conclusion
The combination of this compound and moxidectin offers a highly effective, long-lasting, and broad-spectrum solution for parasite control in cats. While the specific synergistic interactions require further elucidation through studies comparing the combination to monotherapies, the complementary mechanisms of action provide a clear rationale for their combined use. The favorable safety profile of this compound, even when used concurrently with other parasiticides, underscores its potential as a cornerstone component in future combination therapies for companion animals. Further research into the molecular interactions of these compounds could pave the way for the development of even more effective and targeted antiparasitic treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Clinical efficacy and safety of a single administration of this compound injectable suspension (BRAVECTO® injectable) vs. monthly administration of oral afoxolaner (NexGard®) in dogs for tick and flea control over one year under European field conditions | Semantic Scholar [semanticscholar.org]
- 3. Efficacy of a spot-on combination of this compound plus moxidectin (Bravecto® Plus) in cats following repeated experimental challenge with a field isolate of Ctenocephalides felis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and duration of action of oral this compound and spot-on moxidectin/imidacloprid in cats infested with Lynxacarus radovskyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bravecto.com.sg [bravecto.com.sg]
- 7. Pharmacokinetics of this compound in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of a spot-on combination of this compound plus moxidectin (Bravecto® Plus) in cats following repeated experimental challenge with a field isolate of Ctenocephalides felis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. merck-animal-health-usa.com [merck-animal-health-usa.com]
S-Fluralaner Demonstrates Superior Insecticidal Potency Over R-Enantiomer
A comprehensive analysis of the enantiomers of the insecticide Fluralaner reveals that the S-enantiomer exhibits significantly greater insecticidal activity compared to its R-enantiomer counterpart. This difference in potency is attributed to a more favorable binding affinity of the S-enantiomer to the insect γ-aminobutyric acid (GABA) receptor, a critical target for isoxazoline insecticides.
This compound, a member of the isoxazoline class of insecticides and acaricides, possesses a chiral center, resulting in the existence of two stereoisomers: S-(+)-fluralaner and R-(-)-fluralaner. Recent studies have focused on elucidating the differential bioactivity of these enantiomers, with findings indicating that the S-enantiomer is the primary contributor to the compound's insecticidal efficacy.
Comparative Insecticidal Activity
Quantitative bioassays consistently demonstrate the superior performance of the S-enantiomer against various insect pests. A key study highlighted that S-fluralaner was 33 to 39 times more active than the R-enantiomer against the rice striped stem borer (Chilo suppressalis) and the small brown planthopper (Laodelphax striatellus).[1][2] This substantial difference in activity underscores the stereoselectivity of the target site interaction.
Table 1: Comparative Toxicity of this compound Enantiomers against Agricultural Pests
| Compound | Target Pest | LC50 (mg/L) | Potency Ratio (R/S) | Reference |
| S-Fluralaner | Chilo suppressalis | 0.23 | 39.1 | Zhang et al., 2020 |
| R-Fluralaner | Chilo suppressalis | 8.99 | Zhang et al., 2020 | |
| S-Fluralaner | Laodelphax striatellus | 0.15 | 32.7 | Zhang et al., 2020 |
| R-Fluralaner | Laodelphax striatellus | 4.90 | Zhang et al., 2020 |
Mechanism of Differential Activity: GABA Receptor Binding
The enhanced insecticidal activity of the S-enantiomer is rooted in its molecular interaction with the insect GABA receptor. This compound functions as a non-competitive antagonist of this receptor, blocking the influx of chloride ions and leading to hyperexcitation, paralysis, and eventual death of the insect.
Molecular docking studies have revealed that the S-enantiomer has a greater binding affinity for the GABA receptor compared to the R-enantiomer. The binding energy for S-fluralaner has been calculated to be -6.90 kcal/mol, indicating a more stable and favorable interaction with the receptor's binding site.[1][2]
Caption: Signaling pathway of GABA and the disruptive action of this compound enantiomers.
Experimental Protocols
The comparative insecticidal activities of the S- and R-enantiomers of this compound were determined using a rice stem-soaking bioassay.
Test Organisms:
-
Chilo suppressalis (rice striped stem borer)
-
Laodelphax striatellus (small brown planthopper)
Methodology:
-
Preparation of Test Solutions: The S- and R-enantiomers of this compound were individually dissolved in a suitable solvent to create a series of graded concentrations.
-
Bioassay:
-
For Chilo suppressalis, rice stems were soaked in the respective test solutions for a defined period.
-
For Laodelphax striatellus, rice seedlings were immersed in the test solutions.
-
-
Exposure: Third-instar larvae of C. suppressalis and adult L. striatellus were introduced to the treated rice stems/seedlings.
-
Mortality Assessment: The number of dead insects was recorded after 48-72 hours of exposure.
-
Data Analysis: The lethal concentration 50 (LC50) values were calculated using probit analysis.
Caption: Workflow for determining the insecticidal activity of this compound enantiomers.
Conclusion
The evidence strongly indicates that the insecticidal activity of this compound is primarily driven by the S-enantiomer. The significant difference in biological activity between the two enantiomers highlights the importance of stereochemistry in the design and development of effective and potentially more environmentally targeted pesticides. The higher binding affinity of S-fluralaner to the insect GABA receptor provides a clear molecular basis for its superior insecticidal potency. These findings are crucial for researchers and professionals in the field of drug development and pest management, suggesting that the use of the pure S-enantiomer could offer a more potent and refined approach to insect control.
References
A Comparative Guide to the Validation of Analytical Methods for Fluralaner Residue Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the detection of Fluralaner residues in various biological matrices. The information is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical techniques for their specific needs. The data presented is compiled from peer-reviewed studies and regulatory documents, offering a comprehensive overview of method performance and experimental protocols.
This compound, a member of the isoxazoline class of parasiticides, is widely used in veterinary medicine to control flea and tick infestations in companion animals and poultry.[1][2][3][4][5] Its systemic action and long-lasting efficacy necessitate reliable analytical methods to monitor its residues in animal-derived products and to conduct pharmacokinetic studies.[2][3][6][7]
Mechanism of Action
This compound functions as a potent inhibitor of the arthropod nervous system. It acts as a non-competitive antagonist of both gamma-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels.[1][4][8] This dual inhibition disrupts neurotransmission, leading to hyperexcitation, paralysis, and ultimately the death of the target ectoparasites.[5] The high selectivity of this compound for insect and acarid neuronal receptors over those of mammals contributes to its wide margin of safety in treated animals.[3]
Caption: Mode of Action of this compound on Insect Neuronal Signaling.
Comparative Analysis of Validated Analytical Methods
The most common analytical techniques for this compound residue detection are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods have been validated in a variety of matrices, including animal plasma, tissues, and eggs.
Table 1: Comparison of Validated Analytical Methods for this compound Residue Detection
| Method | Matrix | Linearity Range | Recovery (%) | Precision (%RSD) | LOD | LOQ | Reference |
| RP-HPLC | Bulk and Liquid Dosage Form | 10-90 µg/mL | 100.06 | 0.15 | 2 µg/mL | 6 µg/mL | [9] |
| LC-MS/MS | Chicken Tissues (Liver, Kidney, Muscle, Skin/Fat) | 5-360 µg/kg | Not Specified | Not Specified | Not Specified | 5-40 µg/kg | [10] |
| LC-MS/MS | Chicken Eggs | 400-2400 µg/kg | Not Specified | Not Specified | Not Specified | 400 µg/kg | [10] |
| UPLC-MS/MS | Hen Egg Albumen | 0.002-1 µg/g | 79.5-96.5 | 5.9-11.4 | 0.002 µg/g | 0.005 µg/g | [11] |
| UPLC-MS/MS | Hen Egg Yolk | 0.001-20 µg/g | 95.9-124.5 | 1.5-11.9 | 0.001 µg/g | 0.005 µg/g | [11] |
| LC-MS/MS | Animal-derived Matrices (general) | Not Specified | 71.1-109.2 | <11.9 (intra-day), <11.7 (inter-day) | 5.0 µg/kg | Not Specified | [12] |
| HPLC-MS/MS | Dog Plasma | 10.0-2500 ng/mL | Not Specified | Not Specified | Not Specified | 10.0 ng/mL | [6][7] |
| UHPLC-MS/MS | Laying Hen, Human, Canine, and Feline Plasma | Not Specified | 85-99 | 1.66-14.97 | Not Specified | 1 ng/mL | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are summaries of typical experimental protocols for the determination of this compound residues.
1. RP-HPLC for Bulk and Liquid Dosage Forms
-
Sample Preparation: A standard stock solution is prepared by dissolving this compound in a suitable solvent. This is further diluted with the mobile phase to achieve the desired concentration. The solution is filtered through a 0.45 µm membrane filter and sonicated for degassing.[9]
-
Chromatographic Conditions:
2. LC-MS/MS for Animal Tissues and Eggs
-
Sample Preparation (General Workflow):
-
Homogenization: Tissue or egg samples are homogenized.
-
Extraction: this compound is extracted from the matrix using an organic solvent, typically acetonitrile.
-
Clean-up: A solid-phase extraction (SPE) step, often with hydrophilic-lipophilic balance (HLB) cartridges, is employed to remove matrix interferences.[12]
-
Reconstitution: The eluate is evaporated and reconstituted in the mobile phase for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) is used for separation.[10][11][12][13]
-
Column: A C18 column is commonly used.[9]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with additives like formic acid, is typical.[9][13]
-
Mass Spectrometry: A tandem mass spectrometer is used for detection, providing high selectivity and sensitivity.[10][11][12][13]
-
Caption: General Experimental Workflow for this compound Residue Analysis by LC-MS/MS.
Conclusion
A range of validated analytical methods is available for the quantification of this compound residues in diverse matrices. LC-MS/MS methods offer high sensitivity and selectivity, making them suitable for residue monitoring in animal-derived food products and for pharmacokinetic studies where low concentrations are expected.[6][7][10][11][12][13] RP-HPLC with UV detection provides a simpler and more accessible alternative for the analysis of bulk drug and pharmaceutical formulations where higher concentrations are present.[9] The choice of method will depend on the specific application, the required sensitivity, and the available instrumentation. The data and protocols summarized in this guide provide a solid foundation for researchers to select and implement a suitable analytical strategy for this compound residue analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fecal elimination of this compound in different carnivore species after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fecal elimination of this compound in different carnivore species after oral administration [frontiersin.org]
- 4. A systematic review of this compound as a treatment for ectoparasitic infections in mammalian species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Pharmacokinetics of this compound in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound in dogs following a single oral or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. irjpms.com [irjpms.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Residue, distribution and depletion of this compound in egg following a single intravenous and transdermal administration in healthy shaver hens: this compound residue in egg - PMC [pmc.ncbi.nlm.nih.gov]
- 12. librarysearch.bond.edu.au [librarysearch.bond.edu.au]
- 13. researchgate.net [researchgate.net]
Fluralaner Demonstrates Superior Efficacy Over Permethrin Against Resistant Fly Strains
A comprehensive analysis of experimental data reveals that fluralaner, a member of the isoxazoline class of insecticides, exhibits significantly higher efficacy against permethrin-resistant strains of house flies (Musca domestica) and horn flies (Haematobia irritans) compared to the pyrethroid insecticide permethrin. This guide provides a detailed comparison of the two compounds, summarizing key experimental findings, methodologies, and the underlying mechanisms of action and resistance.
This document is intended for researchers, scientists, and drug development professionals working in the field of ectoparasite control. The data presented herein is compiled from peer-reviewed studies and aims to provide an objective comparison to inform future research and development strategies.
Executive Summary
The widespread use of pyrethroids, such as permethrin, for fly control has led to the development of significant resistance in target populations, compromising their effectiveness. This compound, with its novel mode of action targeting glutamate-gated and GABA-gated chloride channels, presents a promising alternative. Experimental data consistently demonstrates that this compound is not only potent against susceptible fly strains but also maintains high efficacy against strains that have developed resistance to permethrin.
Comparative Efficacy Data
The following tables summarize the lethal dose (LD50) and lethal concentration (LC50) values of this compound and permethrin against various strains of house flies and horn flies, including both susceptible and resistant populations. The data is primarily sourced from a key comparative study by Burgess et al. (2020)[1][2][3].
Topical Application: House Fly (Musca domestica)
The topical application bioassays demonstrate the amount of insecticide required to kill 50% of the test population (LD50) when applied directly to the fly.
| Fly Strain | Insecticide | LD50 (ng/fly) | Resistance Ratio (RR) vs. Susceptible Strain |
| Susceptible (NIU) | Permethrin | 17.0 | - |
| This compound | 180 | - | |
| Permethrin-Resistant (KS17) | Permethrin | >5,000 | >294 |
| This compound | 115 | 0.64 | |
| Permethrin-Resistant (USDA-R) | Permethrin | 420 | 25 |
| This compound | 46.3 | 0.26 | |
| Permethrin-Resistant (USDA-mixed) | Permethrin | 3,080 | 181 |
| This compound | 115 | 0.64 | |
| Permethrin-Resistant (PA-mixed) | Permethrin | 719 | 42 |
| This compound | 127 | 0.71 |
Data sourced from Burgess et al. (2020)[1][2][3]. Resistance Ratios (RR) are calculated relative to the susceptible NIU strain for each insecticide.
Topical Application: Horn Fly (Haematobia irritans)
| Fly Strain | Insecticide | LD50 (ng/fly) at 24h |
| Susceptible | Permethrin | 1.8 |
| This compound | 0.8 |
Data sourced from Burgess et al. (2020). This study highlights that this compound is more than twice as toxic as permethrin to susceptible horn flies at 24 hours post-treatment[1].
Mechanisms of Action and Resistance
The differing modes of action between this compound and permethrin are central to this compound's efficacy against permethrin-resistant strains.
Permethrin is a sodium channel modulator. It binds to voltage-gated sodium channels in the nerve cells of insects, forcing them to remain open for longer than usual. This leads to hyperexcitability of the nervous system, paralysis, and eventual death of the fly. Resistance to permethrin in flies is primarily attributed to two mechanisms:
-
Target-site insensitivity (kdr): Mutations in the gene encoding the voltage-gated sodium channel reduce the binding affinity of permethrin to its target site.
-
Metabolic resistance: Increased activity of detoxification enzymes, particularly cytochrome P450 monooxygenases, leads to more rapid breakdown and excretion of the insecticide.
This compound belongs to the isoxazoline class of insecticides and acts as an antagonist of glutamate-gated and GABA-gated chloride channels in the nervous system of insects[4][5]. By blocking these channels, this compound prevents the influx of chloride ions, leading to hyperexcitation, paralysis, and death. This mode of action is distinct from that of pyrethroids.
While resistance to this compound has been induced in laboratory settings, the primary mechanisms identified are:
-
Metabolic resistance: Similar to permethrin resistance, increased activity of cytochrome P450 enzymes can contribute to this compound detoxification[4][5].
-
Decreased cuticular penetration: Changes in the fly's cuticle can reduce the rate at which this compound is absorbed.
Crucially, the mechanisms conferring high-level resistance to permethrin, such as kdr mutations, do not confer cross-resistance to this compound. This is why this compound remains highly effective against permethrin-resistant fly populations.
Experimental Protocols
The data presented in this guide were generated using standardized bioassay protocols. The following is a detailed description of the typical methodologies employed in these studies.
Topical Application Bioassay
This method is used to determine the dose of an insecticide that is lethal to 50% of the test population (LD50) through direct contact.
1. Fly Rearing and Preparation:
-
House fly and horn fly colonies are maintained in a laboratory setting under controlled conditions of temperature, humidity, and photoperiod.
-
Adult flies of a specific age (typically 3-6 days old) and sex (usually females) are selected for testing to ensure uniformity.
-
Flies are briefly anesthetized using carbon dioxide or chilling to facilitate handling.
2. Insecticide Dilution:
-
Technical grade insecticide is dissolved in a suitable solvent, typically acetone, to create a stock solution.
-
A series of serial dilutions are prepared from the stock solution to create a range of concentrations to be tested.
3. Application:
-
A micro-applicator is used to apply a precise volume (usually 0.5-1.0 µL) of each insecticide dilution to the dorsal thorax of each anesthetized fly[6][7][8][9].
-
A control group of flies is treated with the solvent alone.
4. Observation and Data Analysis:
-
Treated flies are placed in observation containers with access to food and water.
-
Mortality is assessed at specific time points, typically 24 and 48 hours after application[1].
-
The LD50 values and their 95% confidence intervals are calculated using probit analysis[6].
Oral Bioassay
This method is used to determine the concentration of an insecticide in a food source that is lethal to 50% of the test population (LC50).
1. Fly Preparation:
-
Similar to the topical bioassay, flies of a standardized age and sex are used.
-
Flies are typically starved for a short period before the assay to encourage feeding.
2. Insecticide-Treated Diet Preparation:
-
The insecticide is mixed into a palatable food source, such as a sugar solution or a solid bait[10].
-
A range of concentrations is prepared, along with a control diet containing no insecticide.
3. Exposure:
-
A known number of flies are placed in a container with the treated diet.
-
The duration of exposure to the treated diet is standardized.
4. Observation and Data Analysis:
-
After the exposure period, flies are provided with an untreated food source.
-
Mortality is recorded at set intervals (e.g., 24 and 48 hours).
-
The LC50 values and their 95% confidence intervals are calculated using probit analysis[10].
Visualizing the Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in insecticide action and resistance.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity of this compound, a companion animal insecticide, relative to industry-leading agricultural insecticides against resistant and susceptible strains of filth flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of this compound, a companion animal insecticide, relative to industry-leading agricultural insecticides against resistant and susceptible strains of filth flies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Selection for, and characterization of, this compound resistance in the house fly, Musca domestica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 8. entomoljournal.com [entomoljournal.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. irac-online.org [irac-online.org]
A Comparative Analysis of Oral versus Topical Fluralaner Administration in Canines
A comprehensive review of pharmacokinetic, pharmacodynamic, and efficacy data for veterinary researchers and drug development professionals.
Fluralaner, a member of the isoxazoline class of parasiticides, has become a cornerstone in the management of flea and tick infestations in dogs.[1] Available in both oral and topical formulations, the choice of administration route can significantly impact the pharmacokinetic profile and subsequent efficacy of the drug. This guide provides a detailed comparison of oral and topical this compound, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Pharmacokinetic Profile: A Tale of Two Routes
The systemic absorption and distribution of this compound differ notably between oral and topical administration, influencing its onset of action and duration of efficacy.
Following a single oral administration, this compound is rapidly absorbed, with maximum plasma concentrations (Cmax) typically reached within one day.[2] The bioavailability of the oral formulation is significantly enhanced when administered with food, leading to a 2.5-fold increase in the area under the concentration-time curve (AUC) and a 2.1-fold increase in Cmax compared to fasted dogs.[3] Once absorbed, this compound exhibits a long elimination half-life of 12-15 days, a mean residence time of 15-20 days, a relatively high apparent volume of distribution (3.1 L/kg), and low clearance (0.14 L/kg/day).[2][4] These pharmacokinetic characteristics contribute to its prolonged period of activity against ectoparasites.[2]
In contrast, topical administration results in a slower absorption profile. This compound is readily absorbed from the application site into the skin, underlying tissues, and bloodstream.[5][6] Plasma concentrations show an extended plateau between approximately day 7 and day 63 post-administration, with individual peak concentrations observed within this timeframe.[5][6] Despite the slower initial absorption, quantifiable plasma concentrations are maintained for over 12 weeks.[5][6] The terminal plasma half-life following topical administration is reported to be between 17 and 21 days.[7]
Table 1: Comparative Pharmacokinetic Parameters of Oral and Topical this compound in Dogs
| Parameter | Oral Administration (25 mg/kg) | Topical Administration (25 mg/kg) |
| Time to Maximum Concentration (Tmax) | ~ 1 day[2] | ~ 7 - 63 days[5][6] |
| Maximum Concentration (Cmax) | Significantly higher in fed vs. fasted dogs[3] | Lower than oral administration[5] |
| Area Under the Curve (AUC) | Significantly higher in fed vs. fasted dogs[3] | Approximately half that of oral administration[5] |
| Elimination Half-Life (t½) | 12 - 15 days[2] | 17 - 21 days[7] |
| Systemic Bioavailability | Increased with food[3] | ~25%[5] |
Efficacy Against Ectoparasites: A Unified Outcome
Despite the differences in their pharmacokinetic profiles, both oral and topical this compound demonstrate high and persistent efficacy against fleas (Ctenocephalides felis) and various tick species for up to 12 weeks.[1][8]
A single oral dose of this compound leads to a rapid onset of activity, with flea efficacy detectable within two hours of administration.[1][8] Efficacy against fleas reaches 98-100% within 8-24 hours after infestation.[1] Similarly, a single topical application provides ≥99% efficacy against fleas for 12 weeks.[1] Both administration routes have been shown to be 100% effective in preventing the transmission of Dipylidium caninum (tapeworm) from infected fleas to dogs for up to 12 weeks.[1]
In field studies treating sarcoptic mange (Sarcoptes scabiei var. canis), both oral and topical this compound demonstrated high efficacy. At day 28, the efficacy was 94.4% for oral and 95.7% for topical administration, with both reaching 100% efficacy by days 56 and 84 after a single dose.[7]
Table 2: Efficacy of Oral and Topical this compound Against Sarcoptic Mange in Dogs
| Treatment Group | Efficacy on Day 28 | Efficacy on Day 56 | Efficacy on Day 84 |
| Oral this compound | 94.4%[7] | 100%[7] | 100%[7] |
| Topical this compound | 95.7%[7] | 100%[7] | 100%[7] |
Experimental Protocols
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound following a single oral or topical administration in dogs.
Methodology:
-
Animals: Healthy Beagle dogs are typically used in these studies.[2][6]
-
Housing: Animals are housed individually to prevent cross-contamination.[2]
-
Dosing:
-
Oral Administration: this compound is administered as a chewable tablet at a specified dose (e.g., 25 mg/kg body weight). In food-effect studies, one group of dogs is fasted overnight prior to and for a period after dosing, while the other group is fed a meal around the time of administration.[3]
-
Topical Administration: A solution of this compound is applied directly to the skin at the base of the skull at a specified dose (e.g., 25 mg/kg body weight).[5]
-
-
Blood Sampling: Blood samples are collected from the jugular vein or other suitable vein at multiple time points post-administration (e.g., pre-dose, and at various intervals up to 112 days).[2][6]
-
Plasma Analysis: Plasma is separated from the blood samples by centrifugation. This compound concentrations in the plasma are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[2][6]
-
Pharmacokinetic Analysis: Non-compartmental methods are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.[2][6]
Efficacy Studies (Flea Infestation Model)
Objective: To evaluate the efficacy of this compound against adult cat fleas (Ctenocephalides felis) on dogs.
Methodology:
-
Animals: Healthy dogs of a suitable breed and weight are used.
-
Acclimation: Dogs are acclimated to individual housing and study conditions.
-
Flea Infestation: Each dog is infested with a specific number of unfed adult fleas (e.g., 100 fleas) at various time points before and after treatment.
-
Treatment: Dogs are randomly allocated to treatment groups (oral this compound, topical this compound, or a placebo/negative control). This compound is administered according to the recommended dose.
-
Flea Counts: At specified time points after infestation (e.g., 4, 8, 12, 24 hours), the number of live fleas on each dog is counted by combing the entire coat.
-
Efficacy Calculation: Efficacy is calculated for each time point using the following formula: Efficacy (%) = 100 × (Mc - Mt) / Mc Where Mc is the geometric mean number of live fleas on the control group dogs, and Mt is the geometric mean number of live fleas on the treated group dogs.
Mechanism of Action: A Neurological Assault
This compound exerts its parasiticidal activity by acting as a potent inhibitor of the arthropod nervous system.[9][10] It non-competitively antagonizes both γ-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels (GABACls and GluCls).[4][10] This binding blocks the influx of chloride ions into the nerve cells, leading to hyperexcitation, paralysis, and ultimately the death of the insect or acarine.[10] this compound exhibits a significantly higher binding affinity for invertebrate nerve cell receptors compared to their mammalian counterparts, which accounts for its favorable safety profile in dogs.[10]
Caption: this compound's mechanism of action on parasite nerve channels.
Experimental Workflow: From Administration to Analysis
The evaluation of this compound's properties follows a structured experimental workflow, from initial drug administration to the final analysis of its effects.
Caption: A typical experimental workflow for this compound evaluation.
References
- 1. Topical or oral this compound efficacy against flea (Ctenocephalides felis) transmission of Dipylidium caninum infection to dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of food on the pharmacokinetics of oral this compound in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetics of this compound in dogs and cats following single topical or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of orally and topically administered this compound (Bravecto®) for treatment of client-owned dogs with sarcoptic mange under field conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systemically and cutaneously distributed ectoparasiticides: a review of the efficacy against ticks and fleas on dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Suspected neurological toxicity after oral application of this compound (Bravecto®) in a Kooikerhondje dog - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Safety Profile of Fluralaner in MDR1-Deficient Collie Dogs: A Comparative Analysis
For Immediate Release
A comprehensive review of available scientific literature and experimental data reveals that fluralaner, the active ingredient in Bravecto®, is well-tolerated in collie dogs with the MDR1 (multi-drug resistance) gene mutation. This guide provides a detailed comparison of the safety of this compound with other ectoparasiticides in this sensitive canine population, supported by experimental protocols and quantitative data.
The MDR1 gene, also known as the ABCB1 gene, codes for P-glycoprotein, a crucial transporter protein that plays a vital role in limiting the entry of certain drugs into the central nervous system.[1][2] Dogs with a mutation in this gene may be at an increased risk of neurotoxicity from several common medications.[3] This has raised concerns among veterinarians and dog owners regarding the safety of various parasiticides in affected breeds, most notably collies.
This compound: A High Margin of Safety in MDR1-Deficient Collies
A pivotal study conducted by Walther et al. (2014) specifically investigated the safety of this compound in collies homozygous for the MDR1 mutation.[4][5] The study was designed to assess the safety of the product at a significant overdose.
Key Findings:
-
No adverse events: Even at three times the highest expected clinical dose (168 mg/kg), no adverse events related to the treatment were observed in the this compound-treated group.[4][5]
-
Thorough clinical monitoring: The dogs were closely monitored for 28 days following treatment, with frequent clinical assessments, especially during the period of maximum expected plasma concentration of the drug.[4]
This robust safety profile suggests that this compound is a suitable ectoparasiticide for dogs with the MDR1 mutation.
Comparative Safety of Alternative Ectoparasiticides
To provide a comprehensive overview, the safety of this compound is compared with other commonly used ectoparasiticides in MDR1-deficient dogs.
| Ectoparasiticide | Active Ingredient | Study Dosage in MDR1-Deficient Dogs | Observed Effects in MDR1-Deficient Dogs | Citation(s) |
| Bravecto® | This compound | 168 mg/kg (3x max. dose), single oral administration | No adverse events observed. | [4][5] |
| Revolution® | Selamectin | Up to 40 mg/kg topical (3-7x recommended dose); 15 mg/kg oral | No adverse drug reactions reported at these doses. | [6][7] |
| Interceptor® | Milbemycin Oxime | 5 mg/kg (10x recommended dose), single oral administration | Mild, transient depression. | [8][9] |
| 10 mg/kg (20x recommended dose), single oral administration | Mild, transient depression and ataxia. | [8][9] | ||
| Ivermectin-based products | Ivermectin | >100-120 µg/kg oral | Mild neurological toxicity (mydriasis, ataxia, depression). Considered unsafe at high doses for mange treatment. Safe at low doses for heartworm prevention (6-12 µg/kg). | [6][10] |
Experimental Protocols
This compound Safety Study in MDR1-Deficient Collies (Walther et al., 2014)
-
Animals: Sixteen healthy adult collie dogs confirmed to be homozygous for the MDR1 gene mutation (MDR1-/-).
-
Study Design: A randomized, controlled, single-administration study.
-
Treatment Group (n=8): Received a single oral dose of this compound at 168 mg/kg body weight.
-
Control Group (n=8): Sham-dosed.
-
-
Observation Period: All dogs were observed for 28 days post-treatment.
-
Clinical Assessments: General health was observed daily. Detailed clinical examinations were performed at 2, 4, 6, 8, 10, 24, 48, and 72 hours, and then weekly. Observations focused on, but were not limited to, signs of neurotoxicity such as ataxia, tremors, and seizures.
-
Pharmacokinetics: Blood samples were collected to determine the plasma concentration of this compound.[5]
Selamectin Safety in Ivermectin-Sensitive Collies
Milbemycin Oxime Safety in Ivermectin-Sensitive Collies (Tranquilli et al., 1991)
-
Animals: Fifteen collie dogs previously identified as being sensitive to ivermectin.
-
Study Design: Dogs were randomly allocated to three groups.
-
Group 1 (n=5): Received milbemycin oxime at 5 mg/kg (10 times the recommended dose).
-
Group 2 (n=5): Received milbemycin oxime at 10 mg/kg (20 times the recommended dose).
-
Control Group (n=5): Untreated.
-
-
Observation Period: Dogs were observed for signs of toxicosis for 4 days post-treatment.
-
Clinical Assessments: Dogs were examined for signs of depression, ataxia, mydriasis, and salivation.
Visualizing the Science: Signaling Pathways and Experimental Workflow
To further clarify the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Experimental workflow for the this compound safety study in MDR1-deficient collies.
Caption: Role of P-glycoprotein at the blood-brain barrier in normal vs. MDR1-deficient dogs.
Caption: this compound's mechanism of action on invertebrate neurons.
Conclusion
Based on a thorough review of the available scientific evidence, this compound demonstrates a high margin of safety for use in collie dogs with the MDR1 mutation. The pivotal safety study by Walther et al. (2014) provides strong, direct evidence of its tolerability even at significant overdose. In comparison, while other macrocyclic lactones like selamectin and milbemycin oxime are generally considered safe at recommended heartworm prevention doses, they have shown the potential for neurotoxicity at higher, off-label doses in MDR1-deficient dogs. This comparative analysis provides valuable information for researchers, scientists, and drug development professionals in understanding the safety profile of this compound and its alternatives in this specific canine population.
References
- 1. ClinPGx [clinpgx.org]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. MDR1 Information Article - Old English Sheepdog Club of America [oldenglishsheepdogclubofamerica.org]
- 4. Safety of this compound, a novel systemic antiparasitic drug, in MDR1(-/-) Collies after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Treatment of MDR1 Mutant Dogs with Macrocyclic Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Latest information on drug sensitivity in collies [awca.net]
- 10. whole-dog-journal.com [whole-dog-journal.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Fluralaner
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. Adherence to correct disposal protocols for compounds like Fluralaner is not only a matter of regulatory compliance but also a critical component of environmental stewardship and personnel safety. This guide provides essential, step-by-step information for the safe disposal of this compound waste.
Core Principles of this compound Waste Management
The fundamental principle for this compound disposal is the prevention of environmental release. Due to its toxicity to aquatic organisms, this compound must not be disposed of via wastewater systems, sewers, or general household waste.[1][2][3][4][5] All waste materials, including the pure compound, experimental residues, and contaminated labware, must be managed through designated hazardous waste streams.
**Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired product, residual amounts in containers, contaminated personal protective equipment (PPE), and materials used for spill cleanup.
-
Segregate this compound waste from other laboratory waste to ensure proper handling and disposal.
-
-
Container Management:
-
Keep this compound waste in properly labeled, sealed, and non-reactive containers.[1][6]
-
Empty containers retain chemical residues and can be hazardous.[6] These should be treated as unused product and disposed of through the same hazardous waste stream.[1][4][5][6] Do not rinse empty containers into the drain.
-
-
Disposal Pathway:
-
The primary and mandatory disposal route for this compound is through an approved and licensed hazardous waste disposal plant.[1][4][6][7][8][9][10]
-
Engage with your institution's Environmental Health and Safety (EHS) department to coordinate the collection and disposal of this compound waste according to local, state, and national regulations.
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Ensure Personnel Safety:
-
Containment:
-
Cleanup:
-
Solid Spills: Carefully sweep or vacuum the spilled material.[1][4][8][11] Avoid creating dust.[4]
-
Liquid Spills: Use an inert absorbent material to soak up the spill.[6][7] For flammable liquid formulations, use non-sparking tools during cleanup.[6][7]
-
Collect all cleanup materials (absorbents, contaminated PPE, etc.) into a suitable, labeled container for disposal.
-
-
Final Disposal of Spill Waste:
Environmental and Safety Hazard Summary
Understanding the hazards associated with this compound underscores the importance of these disposal procedures.
| Hazard Type | Description | Citations |
| Environmental | Very toxic to aquatic life with long-lasting effects.[8][9] this compound should not enter water courses as it can be dangerous for aquatic invertebrates.[2][3] | [2][3][8][9] |
| Human Health | May damage an unborn child.[7][9][10] Causes mild skin irritation.[8] | [7][8][9][10] |
| Physical | Liquid formulations can be highly flammable. Vapors may form an explosive mixture with air.[6][7][9] Solid forms may form combustible dust concentrations in air.[4][10] | [4][6][7][9][10] |
Experimental Protocols and Workflows
The disposal guidelines outlined are derived from Safety Data Sheets (SDS), which are based on standardized hazard assessments. For instance, the determination of aquatic toxicity often follows OECD Test Guidelines.
-
OECD Test Guideline 211 (Daphnia magna Reproduction Test): This chronic toxicity test exposes water fleas (Daphnia magna) to the chemical for 21 days to determine the No Observed Effect Concentration (NOEC), which for this compound is 0.0736 µg/L.[5]
-
OECD Test Guideline 305 (Bioaccumulation in Fish): This test measures the potential for a chemical to accumulate in fish tissue. This compound's Bioconcentration Factor (BCF) was determined to be 79.4 in Zebrafish.[1][5]
The logical workflow for handling this compound waste in a laboratory setting is visualized below.
Caption: Logical workflow for the safe handling and disposal of this compound waste.
References
Navigating the Safe Handling of Fluralaner: A Guide for Laboratory Professionals
This document provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Fluralaner. Adherence to these guidelines is critical for ensuring personal safety and environmental protection.
Hazard Identification and Classification
This compound is classified with specific health and environmental hazards. Understanding these is the first step in safe handling.
GHS Hazard Statements:
-
H361d / H360D / H361: Suspected of damaging fertility or the unborn child.[1][2][3]
-
H400: Very toxic to aquatic life.[1]
-
H410: Very toxic to aquatic life with long-lasting effects.[1][4][5]
-
H225 (for liquid formulations): Highly flammable liquid and vapour.[4]
-
H303 + H313 + H333: May be harmful if swallowed, in contact with skin or if inhaled.[4]
-
H319: Causes serious eye irritation.[4]
-
H373: May cause damage to organs (Central nervous system) through prolonged or repeated exposure.[4]
Signal Word: Warning[1][2][3][6] or Danger (for certain liquid formulations)[4]
Exposure Control and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are mandatory to minimize exposure.
Occupational Exposure Limits:
| Component | Type | Value | Source |
| This compound | TWA | 100 µg/m³ (OEB 2) | Internal |
| This compound | Wipe limit | 1000 µ g/100 cm² | Internal |
| Particulates (Not Otherwise Specified) | TWA (respirable fraction) | 5 mg/m³ | OSHA Z-1 |
| Particulates (Not Otherwise Specified) | TWA (total dust) | 15 mg/m³ | OSHA Z-1 |
Recommended Personal Protective Equipment (PPE):
A risk assessment should be conducted for each specific procedure to determine the appropriate level of PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles.[2][5] A faceshield is recommended if there is a potential for direct contact with dusts, mists, or aerosols.[2][5] | To prevent eye irritation from dust or splashes.[3][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2][7] The exact breakthrough time should be confirmed with the glove manufacturer.[1] | To prevent skin contact. This compound may cause skin irritation or be absorbed through the skin.[3][6] |
| Skin and Body Protection | Laboratory coat, coveralls, or a work uniform.[2] | To prevent contamination of personal clothing. |
| Respiratory Protection | Generally not required with adequate general and local exhaust ventilation.[2] If ventilation is insufficient, or for uncontrolled releases, a NIOSH/MSHA approved respirator should be worn.[2] | To prevent inhalation, especially of dust from solid formulations or mists from liquid formulations.[2][4] |
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Protocol
-
Preparation:
-
Obtain and read all safety instructions and the Safety Data Sheet (SDS) before use.[1][2][3][6]
-
Ensure a designated work area, such as a chemical fume hood or a space with adequate local exhaust ventilation, is clean and ready.[2]
-
Verify that eye flushing systems and safety showers are accessible and operational.[2][3]
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above.
-
-
Handling the Compound:
-
Storage:
-
After Handling:
Emergency Procedures
| Emergency Situation | Procedural Steps |
| Skin Contact | 1. Immediately flush skin with plenty of water and soap.[2][3] 2. Remove contaminated clothing and shoes.[2][3] 3. Get medical attention if irritation develops or persists.[2][3] |
| Eye Contact | 1. Immediately flush eyes with plenty of water as a precaution.[2] For liquid formulations, rinse cautiously for several minutes.[4] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[4] 3. Get medical attention if irritation develops and persists.[2][4] |
| Inhalation | 1. Move the person to fresh air.[2][5] 2. Get medical attention.[2][5] |
| Ingestion | 1. DO NOT induce vomiting.[2][3][4][6] 2. Rinse mouth thoroughly with water.[2][3][6] 3. Get emergency medical help immediately.[4] |
| Spill or Leak | 1. Remove all ignition sources (for flammable liquids).[9] 2. Ventilate the area.[9] 3. Use personal protective equipment.[2][6][9] 4. Prevent further leakage if safe to do so. Avoid release into the environment.[2][6][9] 5. For solids, sweep or vacuum up the spillage and collect it in a suitable container for disposal.[2] For liquids, use a suitable absorbent material.[9] 6. Advise local authorities if significant spillages cannot be contained.[2][6][9] |
Disposal Plan
-
Product Waste: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3][4][6] this compound must not be disposed of with household garbage and should not be allowed to reach the sewage system or enter water courses.[1][7][10]
-
Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.[2][9] Do not reuse empty containers as they may retain product residue.[9]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe this compound Handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
